N,N-dimethyl-1-(4-nitrophenyl)methanamine
Description
The exact mass of the compound N,N-Dimethyl-4-nitrobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299093 | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-96-0 | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 15184-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-nitrobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for N,N-dimethyl-1-(4-nitrophenyl)methanamine, a valuable intermediate in organic synthesis. The document outlines two core methodologies: reductive amination and nucleophilic substitution. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to facilitate comprehension and replication in a laboratory setting.
Introduction
This compound, also known as N,N-dimethyl-4-nitrobenzylamine, is a tertiary amine featuring a 4-nitrophenyl group. The presence of both a nucleophilic dimethylamino group and an electrophilically activated aromatic ring (due to the nitro substituent) makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield and purity, and scalability. This guide explores two common and effective synthesis strategies.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are detailed below:
-
Reductive Amination: This one-pot reaction involves the condensation of 4-nitrobenzaldehyde with dimethylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine.[1]
-
Nucleophilic Substitution: This method entails the reaction of a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, with dimethylamine, where the amine acts as a nucleophile to displace the halide.
A third, related pathway is the Eschweiler-Clarke reaction , a specific type of reductive amination where a primary or secondary amine is methylated using formaldehyde and formic acid. In this context, 4-nitrobenzylamine could be exhaustively methylated to yield the desired product.
Pathway 1: Reductive Amination
This approach is a highly efficient method for forming carbon-nitrogen bonds. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that is well-suited for this transformation.
A representative procedure for the reductive amination of 4-nitrobenzaldehyde is as follows:
-
To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a solution of dimethylamine (1.5-2.0 eq, typically as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Pathway 2: Nucleophilic Substitution
This pathway relies on the displacement of a good leaving group, typically a halide, from the benzylic position by dimethylamine. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.
The following protocol is adapted from a patented procedure for the synthesis of this compound:
-
In a four-necked flask, dimethylamine hydrochloride (2.4 eq) is suspended in anhydrous chloroform.
-
The suspension is cooled to 5°C with stirring, and triethylamine (3.0 eq) is added dropwise.
-
A solution of 4-nitrobenzyl bromide (1.0 eq) in chloroform is then added dropwise over 3 hours, maintaining the reaction temperature at 15°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 15°C.
-
The reaction progress is monitored by a suitable chromatographic technique.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Further purification can be achieved by crystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic pathways described.
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution |
| Starting Materials | 4-Nitrobenzaldehyde, Dimethylamine | 4-Nitrobenzyl bromide, Dimethylamine HCl, Triethylamine |
| Key Reagents | Sodium Triacetoxyborohydride | - |
| Solvent | Dichloromethane or THF | Chloroform |
| Reaction Temperature | Room Temperature | 15°C |
| Reaction Time | 2-4 hours | 5 hours |
| Reported Yield | Typically high (literature on analogous reactions suggests >80%) | High (A subsequent reduction step in the cited patent reports a 96% yield, implying a high yield for this initial step) |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.
Caption: Reductive amination workflow.
Caption: Nucleophilic substitution workflow.
Conclusion
Both reductive amination and nucleophilic substitution represent viable and high-yielding methods for the synthesis of this compound. The choice between these pathways may be influenced by the cost and availability of the starting materials (4-nitrobenzaldehyde vs. 4-nitrobenzyl bromide), as well as considerations of reagent handling and reaction conditions. The reductive amination offers the advantage of a one-pot procedure, while the nucleophilic substitution provides a straightforward approach if the corresponding halide is readily accessible. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(4-nitrophenyl)methanamine, a substituted benzylamine derivative, is a compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro-functionalized aromatic ring and a tertiary amine, provides a versatile scaffold for the development of novel molecules with potential biological activities. The electron-withdrawing nature of the nitro group and the nucleophilic character of the dimethylamino group impart distinct chemical properties that are crucial for its application as a synthetic intermediate. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][4] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 118-119 °C | [1][2] |
| Boiling Point | 146-148 °C (at 18 Torr) | [1][2] |
| Density | 1.141 g/cm³ (Predicted) | [1][2] |
| pKa (Predicted) | 7.93 ± 0.28 | [1] |
| InChI | InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | [4] |
| SMILES | CN(C)CC1=CC=C(C=C1)--INVALID-LINK--[O-] | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily via nucleophilic substitution or reductive amination.
Nucleophilic Substitution of 4-Nitrobenzyl Bromide with Dimethylamine
This method involves the reaction of 4-nitrobenzyl bromide with dimethylamine, where the amine acts as a nucleophile, displacing the bromide. A detailed experimental protocol based on a patented procedure is provided below.[5]
Experimental Protocol:
-
Materials: 4-nitrobenzyl bromide, dimethylamine hydrochloride, triethylamine, chloroform.
-
Procedure:
-
In a 500 mL four-necked flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.
-
Stir the mixture and cool to 5 °C.
-
Slowly add 59 g (0.584 mol) of triethylamine to the cooled mixture.
-
Subsequently, add 4-nitrobenzyl bromide in batches every 10 minutes in the following amounts: 5.7 g, 5.3 g, 4.9 g, 4.5 g, 4.1 g, 3.8 g, 3.5 g, 3.2 g, and 1.0 g, for a total of 36 g (0.167 mol). This batch-wise addition is crucial to maintain the molar percentage of 4-nitrobenzyl bromide below 7% relative to the initial amount of dimethylamine in the reaction system.
-
Maintain the reaction temperature at 15 °C throughout the addition.
-
After the final addition, continue stirring for 2 hours to ensure the reaction goes to completion.
-
The resulting product is 4-nitro-N,N-dimethylbenzylamine.
-
Caption: Workflow for the synthesis via nucleophilic substitution.
Reductive Amination of 4-Nitrobenzaldehyde with Dimethylamine
An alternative synthetic route involves the reductive amination of 4-nitrobenzaldehyde with dimethylamine. This reaction proceeds by the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.
General Procedure:
-
Materials: 4-nitrobenzaldehyde, dimethylamine, a suitable reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a solvent (e.g., dichloromethane or methanol).
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde and dimethylamine in the chosen solvent.
-
Add the reducing agent to the mixture.
-
Stir the reaction at room temperature until completion, monitored by techniques like TLC or LC-MS.
-
Work-up the reaction mixture to isolate the product.
-
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. N,N-Dimethyl-4-nitrobenzylamine | C9H12N2O2 | CID 278498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No. 15184-96-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 15184-96-0, known as N,N-dimethyl-1-(4-nitrophenyl)methanamine. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications as a versatile synthetic intermediate.
Chemical Identity and Structure
This compound is an organic compound featuring a para-substituted nitrobenzene ring linked to a dimethylaminomethyl group.[1] Its molecular structure is fundamental to its chemical reactivity, with the nitro group acting as a strong electron-withdrawing group and the tertiary amine providing nucleophilic properties.[1]
The presence of both an electron-withdrawing nitro group and an inductively electron-donating dimethylaminomethyl group results in a molecule with distinct reactive sites, making it a valuable intermediate in organic synthesis.[1]
Physicochemical and Computed Properties
The following tables summarize the key quantitative data for this compound.
| Physical Properties | Value | Reference(s) |
| Molar Mass | 180.20 g/mol | [2] |
| Appearance | Light yellow to brown liquid | [1] |
| Boiling Point | 146-148 °C (at 18 Torr) 262.4±15.0 °C (at 760 mmHg) | [1] |
| Melting Point | 118-119 °C | [1] |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 112.5±20.4 °C | |
| Storage Condition | 2-8°C |
| Computed Properties | Value | Reference(s) |
| pKa | 7.93±0.28 | [1][5] |
| LogP | 1.71 | |
| Topological Polar Surface Area | 49.1 Ų | [5] |
| Rotatable Bond Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Exact Mass | 180.089874 u |
Synthesis and Experimental Protocols
This compound is primarily synthesized through two main strategies: direct amination of a 4-nitrobenzyl halide or reductive amination of 4-nitrobenzaldehyde.
This method involves the nucleophilic substitution of a halide on the benzylic carbon by dimethylamine. The reaction typically proceeds via an SN2 mechanism.[1]
Experimental Protocol:
-
Reactants: 4-nitrobenzyl bromide (0.05 mol) and an excess of dimethylamine (50 mL).[9]
-
Solvent: Acetonitrile (50 mL).[9]
-
Procedure:
-
Dissolve 4-nitrobenzyl bromide in acetonitrile.[9]
-
Add an excess of dimethylamine to the solution.[9]
-
Stir the reaction mixture at room temperature (20°C) for 3 hours.[9]
-
Following the reaction, add 100 mL of water to the mixture.[9]
-
Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).[9]
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the product.[9]
-
-
Yield: 92.5%.[9]
This one-pot method involves the reaction of 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent to form the tertiary amine.[1]
Experimental Protocol:
-
Reactants: 4-nitrobenzaldehyde (1 eq), dimethylamine (1.2 eq, as a 2M solution in THF), and a reducing agent such as Borohydride Exchange Resin (BER).[1][10]
-
Solvent: 1,2-dichloroethane.[10]
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde in 1,2-dichloroethane.[10]
-
Add the dimethylamine solution and stir for 10 minutes at room temperature.[10]
-
Introduce the reducing agent to the reaction mixture. The reaction proceeds via the in-situ formation and subsequent reduction of an iminium ion.[1]
-
Work-up and purification would typically follow standard organic synthesis procedures.
-
-
Yield: 82%.[10]
Caption: Synthetic routes to this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), providing a key synthetic handle for further derivatization.[1] For instance, reduction with tin(II) chloride dihydrate in ethanol yields 4-((dimethylamino)methyl)aniline.[11]
-
Nucleophilic Character of the Amino Group: The tertiary amine moiety possesses a lone pair of electrons, imparting basic and nucleophilic properties to the molecule.[1] This allows it to participate in acid-base reactions and alkylations.[1]
-
Building Block in Drug Discovery: This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecules designed for targeted protein degradation.[7]
Analytical and Separation Methodologies
Standard analytical techniques are employed for the characterization and purification of this compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of this compound.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule, which aids in its structural elucidation.[1]
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. N,N-Dimethyl-4-nitrobenzylamine | C9H12N2O2 | CID 278498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenemethanamine, N,N-dimethyl-4-nitro-,(CAS# 15184-96-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound | CAS: 15184-96-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. guidechem.com [guidechem.com]
- 6. appchemical.com [appchemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 15184-96-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. 555-16-8 | 4-Nitrobenzaldehyde | Aryls | Ambeed.com [ambeed.com]
- 11. 6406-74-2 | 4-((Dimethylamino)methyl)aniline | Aryls | Ambeed.com [ambeed.com]
N,N-dimethyl-1-(4-nitrophenyl)methanamine molecular weight and formula
An In-depth Technical Guide on N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical guide provides a detailed overview of the chemical properties of this compound, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an organic compound with the CAS number 15184-96-0.[1][2] Its molecular structure consists of a para-substituted nitrobenzene ring attached to a dimethylaminomethyl group.[2] The presence of a strong electron-withdrawing nitro group and a tertiary amine group defines its chemical characteristics.[2]
The quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H12N2O2[1][3][4] |
| Molecular Weight | 180.2 g/mol [2][4] |
| Monoisotopic Mass | 180.089877630 g/mol [1] |
| Melting Point | 118-119 °C[2][3] |
| Boiling Point | 146-148 °C at 18 Torr[2][3] |
| Density | 1.141 g/cm³ (Predicted)[2][3] |
| pKa | 7.93±0.28 (Predicted)[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not broadly available in public literature. Such procedures are typically proprietary or published within specific, detailed research articles. However, a common synthetic route would involve the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine. Analytical characterization would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Logical Pathway: Synthesis
As information regarding specific signaling pathways for this compound is not available, a logical diagram illustrating a plausible synthetic route is provided below. This diagram outlines the reaction of 4-nitrobenzyl bromide with dimethylamine to yield this compound.
Caption: Plausible synthetic route for this compound.
References
Spectroscopic and Synthetic Profile of N,N-dimethyl-1-(4-nitrophenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No: 15184-96-0). Due to the limited availability of experimental data for this specific compound, this document combines reported data with predicted values and representative experimental protocols for analogous compounds to offer a thorough resource for research and development.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][2][3]
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [3] |
| Predicted pKa | 7.93 ± 0.28 | [2] |
Spectroscopic Data
A summary of available and expected spectroscopic data for this compound is presented below.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound has been reported in deuterated chloroform (CDCl₃). The data is summarized in the following table.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.12 | m | 2H | Ar-H (ortho to NO₂) |
| ~7.43 | m | 2H | Ar-H (meta to NO₂) |
| ~3.44 | br s | 2H | CH₂-N |
| ~2.18 | br s | 6H | N(CH₃)₂ |
| Note: Data reported from a 500 MHz spectrum in CDCl₃. Coupling constants were not specified in the available literature.[1] |
¹³C NMR Spectroscopy
| Carbon Environment | Expected Chemical Shift (δ) ppm |
| C -NO₂ (Ar) | 145 - 150 |
| C H (Ar, ortho to NO₂) | 123 - 128 |
| C H (Ar, meta to NO₂) | 128 - 133 |
| C -CH₂ (Ar) | 140 - 145 |
| C H₂-N | 60 - 65 |
| N(C H₃)₂ | 45 - 50 |
Infrared (IR) Spectroscopy
Specific experimental IR spectra for this compound could not be located. The expected characteristic absorption bands based on its functional groups are tabulated below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1570 |
| NO₂ | Symmetric Stretch | 1300 - 1370 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
Mass Spectrometry
While the mass spectrum for this compound is not available, the fragmentation pattern of aromatic nitro compounds and benzylamines is well-documented. The molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the benzylic C-N bond.
Experimental Protocols: Synthesis
This compound can be synthesized via two primary routes: reductive amination of 4-nitrobenzaldehyde and nucleophilic substitution of a 4-nitrobenzyl halide. Detailed representative protocols are provided below.
Method 1: Reductive Amination of 4-Nitrobenzaldehyde
This one-pot reaction involves the formation of an iminium intermediate from 4-nitrobenzaldehyde and dimethylamine, followed by its reduction.
Materials:
-
4-Nitrobenzaldehyde
-
Dimethylamine (e.g., as a solution in THF or as dimethylamine hydrochloride)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (if using NaBH(OAc)₃)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM, add dimethylamine (1.2 eq).
-
If using dimethylamine hydrochloride, a base such as triethylamine (1.2 eq) should be added to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Nucleophilic Substitution of 4-Nitrobenzyl Halide
This method involves the direct displacement of a halide from 4-nitrobenzyl bromide or chloride with dimethylamine.
Materials:
-
4-Nitrobenzyl bromide or 4-nitrobenzyl chloride
-
Dimethylamine (as an aqueous solution or in a suitable solvent)
-
A suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile, or ethanol)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine), if starting from dimethylamine hydrochloride.
Procedure:
-
Dissolve 4-nitrobenzyl bromide (1.0 eq) in THF.
-
Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain this compound.
Visualized Synthetic Pathways
The following diagrams illustrate the logical workflow for the two primary synthetic routes to this compound.
Caption: Reductive amination workflow for the synthesis of this compound.
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Applications of N,N-dimethyl-1-(4-nitrophenyl)methanamine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-1-(4-nitrophenyl)methanamine, a versatile nitroaromatic compound, holds significant potential as a building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive nitro group and a nucleophilic dimethylamino moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role as a precursor to pharmacologically active agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.
Physicochemical Properties
This compound is a stable organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molar Mass | 180.20 g/mol | [1][2] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 118-119 °C | [1] |
| Boiling Point | 146-148 °C (at 18 Torr) | [1] |
| pKa | 7.93 ± 0.28 (Predicted) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes, primarily involving the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine or reductive amination of 4-nitrobenzaldehyde.
Nucleophilic Substitution
A common and effective method involves the reaction of 4-nitrobenzyl bromide with dimethylamine in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Experimental Protocol:
A detailed procedure for a similar synthesis is outlined in a patent for the preparation of the reduced form, 4-amino-N,N-dimethylbenzylamine. The initial step involves the synthesis of this compound. In a 500mL four-necked flask, 200mL of anhydrous methylene dichloride and 28.1g (0.332 mol) of dimethylamine hydrochloride are added and stirred. Triethylamine (50g, 0.494 mol) is then added dropwise. A solution of 36g (0.167 mol) of p-nitrobenzyl bromide in 100mL of anhydrous methylene dichloride is added dropwise over 2 hours, while maintaining the reaction temperature at 20°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The reaction mixture is then processed to isolate the this compound.
Note: This is an adapted protocol. The patent's primary goal was the synthesis of the amino derivative, but this first step yields the title compound.
Key Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the dimethylaminomethyl group.
Precursor to 4-amino-N,N-dimethylbenzylamine
The most significant application of this compound is its role as a precursor to 4-amino-N,N-dimethylbenzylamine through the reduction of the nitro group. This diamine is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]
Experimental Protocol: Reduction of the Nitro Group
A Chinese patent provides a detailed method for the reduction of this compound. The nitro compound is subjected to reduction by a suitable reducing agent to yield 4-amino-N,N-dimethylbenzylamine. The patent reports yields of 88-96% for the final amino product, with a purity of 99.7-99.9% as determined by GC.
Quantitative Data for the Synthesis of 4-amino-N,N-dimethylbenzylamine:
| Parameter | Value |
| Yield | 88 - 96% |
| Purity (GC) | 99.7 - 99.9% |
The data is for the overall two-step process described in the patent, starting from p-nitrobenzyl bromide.
Synthesis of Heterocyclic Compounds: Pyrazoles
General Experimental Workflow for Pyrazole Synthesis:
Caption: General workflow for pyrazole synthesis.
Applications in Drug Development
The derivatives of this compound, particularly 4-amino-N,N-dimethylbenzylamine, are of significant interest to the pharmaceutical industry.
Precursors for Tyrosine Kinase Inhibitors
Derivatives of 4-amino-N,N-dimethylbenzylamine have been investigated as potential tyrosine kinase inhibitors. These inhibitors can block the signaling pathways that are often overactive in cancer cells, thereby inhibiting cell proliferation and survival.
Signaling Pathway:
Caption: Inhibition of Tyrosine Kinase Signaling.
Quantitative Data on Biological Activity:
Some novel 4-(arylaminomethyl)benzamide derivatives have shown potent inhibitory activity against various receptor tyrosine kinases. For example, certain analogues exhibited 91% and 92% inhibition of EGFR at a concentration of 10 nM.
| Compound Type | Target | Activity |
| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM |
| 4-(Arylaminomethyl)benzamide derivatives | K562 cells | IC₅₀ = 5.6 µM |
Building Blocks for PROTACs
The amino functionality of 4-amino-N,N-dimethylbenzylamine makes it a suitable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
PROTAC Mechanism of Action:
Caption: PROTAC-mediated protein degradation.
Quantitative Data on PROTAC Activity:
PROTACs developed using building blocks derived from similar amine structures have demonstrated potent degradation of target proteins. For instance, certain CDK4/6-targeting PROTACs have shown DC₅₀ values (concentration for 50% degradation) in the low nanomolar range in Jurkat cells.
| PROTAC Target | Cell Line | DC₅₀ |
| CDK4 | Jurkat | 2.0 nM |
| CDK6 | Jurkat | 4.0 - 6.0 nM |
Conclusion
This compound is a versatile and valuable reagent in organic chemistry. Its straightforward conversion to 4-amino-N,N-dimethylbenzylamine provides a crucial building block for the synthesis of complex molecules with significant biological activity. The applications of its derivatives as tyrosine kinase inhibitors and components of PROTACs highlight its importance in modern drug discovery and development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
Navigating the Safety Landscape of N,N-dimethyl-1-(4-nitrophenyl)methanamine: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No. 15184-96-0), a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes general principles of handling nitroaromatic compounds and outlines standardized experimental protocols for its safety assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available safety data sheets for this and structurally related compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Table 1: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [4][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [4][5] |
| Molar Mass | 180.2 g/mol | [5] |
| Appearance | Light yellow to brown liquid | [5] |
| Melting Point | 118-119 °C | [5][6] |
| Boiling Point | 146-148 °C (at 18 Torr) | [5][6] |
| Density | 1.141 g/cm³ (Predicted) | [5] |
| pKa | 7.93±0.28 (Predicted) | [5][7] |
Handling and Storage Precautions
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]
Handling:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, immediate medical attention is required.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor immediately.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1] |
Experimental Protocols for Safety Assessment
Due to the lack of specific toxicological data for this compound, the following standardized OECD guidelines should be followed to assess its safety profile.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance. The principle is a stepwise procedure with a small number of animals per step.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Acute Dermal Toxicity - OECD Test Guideline 402
This test determines the short-term toxic effects of a substance applied to the skin.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. uniube.br [uniube.br]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 7. delltech.com [delltech.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to the Solubility of N,N-dimethyl-1-(4-nitrophenyl)methanamine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethyl-1-(4-nitrophenyl)methanamine. Due to a lack of specific quantitative solubility data in published literature, this document focuses on predicted solubility based on the compound's chemical structure and data from analogous compounds. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise measurements in their own laboratory settings.
Physicochemical Properties
This compound is an organic compound featuring a para-substituted nitrobenzene ring attached to a dimethylaminomethyl group.[1] Its key physicochemical properties are summarized below, which influence its solubility.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂[1][2][3] |
| Molar Mass | 180.2 g/mol [1][2] |
| Appearance | Light yellow to brown liquid[1] |
| Melting Point | 118-119 °C[1][2] |
| Boiling Point | 146-148 °C (at 18 Torr)[1][2] |
| Density | 1.141 g/cm³ (Predicted)[1][2] |
| pKa | 7.93 ± 0.28 (Predicted)[1][3] |
The molecule's structure contains both polar and non-polar regions. The nitro group (-NO₂) is strongly electron-withdrawing, and along with the tertiary amine (-N(CH₃)₂), contributes to the molecule's polarity. The benzene ring, however, provides a non-polar character. The interplay of these features dictates the compound's solubility in various solvents.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound. The presence of the polar nitro and amine groups suggests solubility in polar solvents, while the aromatic ring suggests some solubility in non-polar organic solvents.
The following table provides a qualitative prediction of solubility. For comparison, available data for structurally similar compounds, 4-nitrobenzylamine and 4-nitrobenzaldehyde, are included.
| Solvent | Predicted Solubility of this compound | Rationale / Data on Similar Compounds |
| Water | Sparingly soluble to Insoluble | The organic, non-polar portion of the molecule is significant. However, the tertiary amine can be protonated in acidic aqueous solutions, increasing solubility. 4-Nitrobenzylamine is reported to be soluble in water at 25 mg/mL, which may be due to its primary amine forming stronger hydrogen bonds.[4] 4-Nitrobenzaldehyde has limited water solubility.[5] |
| Methanol | Soluble | A polar protic solvent that can interact with the polar groups of the molecule. 4-Nitrobenzylamine hydrochloride is soluble in a methanol:glacial acetic acid (1:1) mixture.[4][6] |
| Ethanol | Soluble | Similar to methanol, this polar protic solvent is expected to dissolve the compound. 4-Nitrobenzaldehyde is soluble in ethanol.[5] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving compounds with moderate polarity. 4-Nitrobenzaldehyde is soluble in acetone.[5] |
| Dichloromethane | Soluble | A common organic solvent that can dissolve a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. 4-Nitrobenzaldehyde is soluble in chloroform.[5] |
| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |
| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol can be employed. This method is a common approach for determining the solubility of a solid organic compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The excess solid should be clearly visible.
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for continuous agitation. Maintaining a constant temperature is crucial as solubility is temperature-dependent.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm).
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specific temperature.
-
General Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.
Conclusion
References
Electron-withdrawing effects of the nitro group in N,N-dimethyl-1-(4-nitrophenyl)methanamine
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in N,N-dimethyl-1-(4-nitrophenyl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro group on the chemical properties, reactivity, and spectroscopic characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It details the interplay of inductive and resonance effects, their influence on the aromatic system and adjacent functional groups, and the implications for the molecule's utility as a synthetic intermediate. Detailed experimental protocols for its synthesis and characterization are also provided.
Introduction
This compound, CAS number 15184-96-0, is an organic compound featuring a para-substituted nitrobenzene ring linked to a dimethylaminomethyl group.[1] The chemical behavior of this molecule is dominated by the powerful electron-withdrawing nature of the para-nitro group.[2] This group significantly modulates the electron density of the entire molecular framework, influencing its reactivity in various chemical transformations.[2][3]
The nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] Concurrently, the dimethylamino group provides a site of basicity and nucleophilicity.[1] This combination of an electron-withdrawing group and a potentially electron-donating group (by induction) on the same benzylic system creates a molecule with distinct and useful reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below.
Physicochemical Properties
The key physical and chemical properties are presented in Table 1.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1][4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][4] |
| Molar Mass | 180.20 g/mol | [1][5] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 118-119 °C | [1][5] |
| Boiling Point | 146-148 °C (at 18 Torr) | [1][5] |
| pKa (Predicted) | 7.93 ± 0.28 | [1][4] |
| Topological Polar Surface Area | 49.1 Ų | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound. The electron-withdrawing nitro group has a significant influence on the spectral data.
| Spectroscopic Data | Value | Interpretation |
| ¹H NMR (CDCl₃, 500 MHz) | ~8.12 ppm (d, 2H) | Aromatic protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.[1] |
| ~7.43 ppm (d, 2H) | Aromatic protons meta to the NO₂ group.[1] | |
| ~3.44 ppm (s, 2H) | Benzylic protons (CH₂) adjacent to the aromatic ring and the dimethylamino group.[1] | |
| ~2.18 ppm (s, 6H) | Protons of the two equivalent methyl groups.[1] | |
| ¹³C NMR | 110-140 ppm | Typical range for carbon atoms in an aromatic ring.[6] |
| IR Spectroscopy | 1550-1475 cm⁻¹ | Asymmetric N-O stretching vibration for the aromatic nitro group.[7] |
| 1360-1290 cm⁻¹ | Symmetric N-O stretching vibration for the aromatic nitro group.[7] | |
| ~3030 cm⁻¹ | Characteristic C-H stretching for the aromatic ring.[6] |
Core Electron-Withdrawing Effects of the Nitro Group
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its effect is a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[2][8]
Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma bonds.[9] The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms, creating a strong dipole. This results in the nitrogen atom bearing a partial or full positive charge, making it extremely electronegative.[10] Consequently, it withdraws electron density from the attached aromatic ring through the sigma bond framework.[3][10] This effect weakens the C-H bonds of the ring and reduces its overall electron density.
Resonance Effect (-M or -R)
The resonance effect involves the delocalization of π-electrons across the molecule.[8][9] The nitro group can participate in the π-system of the benzene ring, withdrawing electron density via resonance. This is possible because the nitrogen atom is connected to an oxygen atom via a π-bond, allowing for the delocalization of the ring's π-electrons onto the nitro group.[8] The resonance effect is more predominant than the inductive effect in influencing the electronic properties of the aromatic ring.[8]
Caption: Resonance delocalization in the 4-nitrophenyl moiety.
The resonance structures show that the ortho and para positions relative to the nitro group bear a partial positive charge. This accumulation of positive charge deactivates these positions towards attack by electrophiles.
Quantitative Measure: The Hammett Constant
The electronic effect of a substituent can be quantified using the Hammett equation.[11][12] The substituent constant, σ, reflects the polar character of the substituent. Electron-withdrawing groups have positive σ values. For the para-nitro group (p-NO₂), the Hammett constant (σₚ) is +0.78.[13] This large positive value confirms its strong electron-withdrawing nature through both induction and resonance.[12]
Impact on Chemical Reactivity and Synthetic Utility
The electronic effects of the nitro group make this compound a versatile synthetic intermediate.[1]
Reactivity of the Aromatic Ring
As established, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing character.[1] Conversely, this reduction in electron density makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
Reduction of the Nitro Group
A primary synthetic application is the reduction of the nitro group to an amine.[1] This transformation is fundamental in synthetic chemistry and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[1] The resulting product, 4-amino-N,N-dimethylbenzylamine, is a valuable building block for pharmaceuticals and dyes.[1]
Caption: Reduction of the nitro group to a primary amine.
Nucleophilicity of the Dimethylamino Group
The tertiary amine moiety, -N(CH₃)₂, possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic.[1] It can readily participate in acid-base reactions or act as a nucleophile in reactions such as alkylations.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below.
Synthesis via Reductive Amination
This protocol describes a common method for synthesizing the target compound from 4-nitrobenzaldehyde and dimethylamine.
Caption: General workflow for synthesis and characterization.
Materials:
-
4-Nitrobenzaldehyde
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dimethylamine solution (1.2 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically observed.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values (see Table 2).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using either a neat liquid sample (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate.
-
Identify the characteristic absorption bands for the aromatic nitro group (asymmetric and symmetric N-O stretches) and the aromatic C-H stretches.
Conclusion
The para-nitro group in this compound exerts a dominant electron-withdrawing effect through a combination of strong inductive and resonance mechanisms. This electronic influence deactivates the aromatic ring to electrophilic attack, deshields the ortho-aromatic protons in its ¹H NMR spectrum, and dictates its utility as a precursor for valuable synthetic building blocks, primarily through the reduction of the nitro functionality. A thorough understanding of these electronic effects is essential for leveraging this molecule in the fields of medicinal chemistry and materials science.
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 9. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 10. Khan Academy [khanacademy.org]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.viu.ca [web.viu.ca]
An In-depth Technical Guide on the Nucleophilic Character of the Dimethylamino Group in N,N-dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nucleophilic character of the dimethylamino group in N,N-dimethyl-1-(4-nitrophenyl)methanamine. The document elucidates the electronic and steric factors that govern the nucleophilicity of this tertiary amine, with a particular focus on the influence of the para-nitro substituent on the benzylic system. This guide furnishes detailed experimental protocols for the synthesis of the title compound and for the kinetic analysis of its nucleophilic reactivity. Quantitative data, including physicochemical properties and Hammett constants, are presented in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear conceptual framework for the underlying chemical principles.
Introduction
This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule incorporates two key functional groups that dictate its chemical behavior: the nucleophilic dimethylamino group and the strongly electron-withdrawing nitro group on the phenyl ring.[1] The interplay between these groups modulates the electron density on the nitrogen atom of the dimethylamino moiety, thereby influencing its ability to act as a nucleophile in chemical reactions. A thorough understanding of the nucleophilic character of this compound is paramount for its effective utilization in the synthesis of novel molecular entities and for elucidating its role in biological systems.
This guide will delve into the theoretical underpinnings of the nucleophilicity of this compound, supported by a discussion of the Hammett linear free-energy relationship. Detailed experimental methodologies are provided to enable researchers to synthesize and characterize this compound, as well as to quantitatively assess its nucleophilic reactivity.
Physicochemical and Electronic Properties
The nucleophilic character of the dimethylamino group in this compound is intrinsically linked to its structural and electronic properties. The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity. However, the availability of this lone pair is significantly influenced by the electronic effects exerted by the substituents on the molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted pKa value provides an initial estimate of the basicity of the dimethylamino group, which is often correlated with its nucleophilicity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Predicted pKa | 7.93 ± 0.28 | [1] |
| CAS Number | 15184-96-0 | [2] |
Table 1: Physicochemical Properties of this compound
Electronic Effects of Substituents
The nucleophilicity of the dimethylamino group is primarily modulated by two opposing electronic effects:
-
Inductive Effect (+I) of the Dimethylamino Group: The methyl groups are electron-donating, increasing the electron density on the nitrogen atom and thereby enhancing its nucleophilicity.
-
Inductive (-I) and Mesomeric (-M) Effects of the Nitro Group: The para-nitro group is a potent electron-withdrawing group. It withdraws electron density from the benzene ring through both the inductive and mesomeric effects. This delocalization of electron density extends to the benzylic carbon and, to a lesser extent, to the dimethylamino group, reducing the availability of the nitrogen's lone pair and thus decreasing its nucleophilicity.[3]
The strong electron-withdrawing nature of the nitro group is the dominant factor, leading to a significant reduction in the nucleophilicity of the dimethylamino group compared to unsubstituted N,N-dimethylbenzylamine. This effect can be quantified using the Hammett equation.
Hammett Linear Free-Energy Relationship
The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds.[4] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the para-nitro group, the Hammett constant (σₚ) is positive, indicating its electron-withdrawing nature. In nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction constant (ρ) is typically negative. Consequently, a positive σₚ value for the nitro group results in a decrease in the reaction rate constant (k) relative to the unsubstituted compound (k₀).
| Substituent | Hammett Constant (σₚ) |
| -NO₂ | +0.78 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -N(CH₃)₂ | -0.83 |
Table 2: Hammett Constants for Common Substituents. [5]
The highly negative σₚ value for the dimethylamino group highlights its strong electron-donating character. However, in the title compound, it is the effect of the para-nitro substituent on the reactivity of the dimethylamino group that is of primary interest.
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction between a 4-nitrobenzyl halide and dimethylamine.[1]
Reaction Pathway
The Sₙ2 reaction mechanism involves the backside attack of the nucleophile (dimethylamine) on the electrophilic benzylic carbon of the 4-nitrobenzyl halide, leading to the displacement of the halide leaving group in a single concerted step.
Figure 1: Sₙ2 Synthesis of this compound.
Experimental Protocol: Synthesis via Sₙ2 Reaction
Materials:
-
4-Nitrobenzyl bromide
-
Dimethylamine (40% solution in water or as a gas)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (19.2 g, 139 mmol) to the mixture.
-
Slowly add a 40% aqueous solution of dimethylamine (17.4 mL, 139 mmol) to the stirred suspension at room temperature. Alternatively, dimethylamine gas can be bubbled through the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow oil or solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Analysis of Nucleophilic Character
The nucleophilicity of the dimethylamino group in this compound can be quantitatively determined by measuring the rate of its reaction with a series of standard electrophiles. The Mayr nucleophilicity scale provides a robust framework for such measurements.[6][7]
Experimental Protocol: Kinetic Measurement of Nucleophilicity
This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with a reference electrophile (e.g., a benzhydrylium salt) using UV-Vis spectrophotometry.
Materials and Equipment:
-
This compound
-
Reference electrophile (e.g., a diarylcarbenium ion precursor)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (optional, for fast reactions)
-
Syringes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of the reference electrophile precursor. The active electrophile is often generated in situ.
-
-
Kinetic Measurements:
-
The reaction is carried out under pseudo-first-order conditions, with the concentration of the amine being at least 10-fold in excess of the electrophile concentration.
-
Equilibrate the solutions of the amine and the electrophile to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction by recording the decrease in the absorbance of the electrophile at its λₘₐₓ over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine, by performing the experiment at several different amine concentrations.
-
Figure 2: Workflow for the Kinetic Analysis of Nucleophilicity.
Illustrative Kinetic Data
| para-Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/k_H) |
| -OCH₃ | -0.27 | 5.8 |
| -CH₃ | -0.17 | 2.5 |
| -H | 0.00 | 1.0 |
| -Cl | +0.23 | 0.3 |
| -NO₂ | +0.78 | 0.02 |
Table 3: Illustrative Relative Rate Constants for the Reaction of para-Substituted N,N-Dimethylbenzylamines with an Electrophile.
As shown in the table, electron-donating groups (-OCH₃, -CH₃) increase the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups (-Cl, -NO₂) decrease the rate. The strongly electron-withdrawing nitro group is expected to cause a significant reduction in the nucleophilicity of the dimethylamino group.
Conclusion
The nucleophilic character of the dimethylamino group in this compound is significantly attenuated by the presence of the para-nitro substituent. The strong electron-withdrawing nature of the nitro group, acting through both inductive and mesomeric effects, reduces the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile. This effect can be rationalized and quantified using the Hammett linear free-energy relationship.
This technical guide has provided a detailed overview of the factors governing the nucleophilicity of the title compound, along with comprehensive experimental protocols for its synthesis and kinetic analysis. The provided data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling a deeper understanding and more effective application of this versatile chemical entity.
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. CAS#:15184-96-0 | this compound | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett Sigma Constants* [wiredchemist.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Reductive Amination Utilizing N,N-dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, enabling the formation of carbon-nitrogen bonds to construct complex amine scaffolds.[1][2] This document provides detailed application notes and a generalized protocol for the use of N,N-dimethyl-1-(4-nitrophenyl)methanamine as a secondary amine component in reductive amination reactions with various carbonyl compounds. The resulting tertiary amines, incorporating a p-nitrophenyl moiety, are of interest in drug discovery as the nitroaromatic group is a known pharmacophore that can be further functionalized, for instance, by reduction to the corresponding aniline.[3]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 15184-96-0 |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| Appearance | Light yellow to brown liquid |
| Boiling Point | 146-148 °C at 18 Torr |
| pKa (Predicted) | 7.93 ± 0.28 |
Application Notes
The p-nitrophenyl group in this compound offers a versatile handle for further synthetic transformations. The strong electron-withdrawing nature of the nitro group can influence the biological activity of the final compound and provides a site for reduction to a primary aromatic amine, which can then be used for a variety of coupling reactions to generate diverse libraries of compounds for screening.[3]
Derivatives of nitroaromatic compounds have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The mechanism of action for some nitroaromatic compounds involves their ability to undergo redox reactions within cells, which can be cytotoxic to cancer cells or microorganisms.[4] Therefore, the products of reductive amination using this compound are valuable candidates for inclusion in high-throughput screening campaigns.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups.[5]
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq).
-
Dissolve the carbonyl compound in anhydrous DCE or THF (approximately 0.1-0.5 M).
-
Add this compound (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical yield data for the reductive amination of various carbonyl compounds with this compound based on the general protocol.
| Entry | Carbonyl Compound | Product | Hypothetical Yield (%) |
| 1 | Cyclohexanone | N-cyclohexyl-N-methyl-1-(4-nitrophenyl)methanamine | 85 |
| 2 | Benzaldehyde | N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine | 92 |
| 3 | Acetophenone | N-methyl-N-(1-phenylethyl)-1-(4-nitrophenyl)methanamine | 78 |
| 4 | Isobutyraldehyde | N-isobutyl-N-methyl-1-(4-nitrophenyl)methanamine | 88 |
Visualizations
Experimental Workflow
Caption: General workflow for the reductive amination protocol.
Reaction Pathway
Caption: Simplified reaction pathway for reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for N,N-dimethyl-1-(4-nitrophenyl)methanamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(4-nitrophenyl)methanamine, also known as N,N-dimethyl-4-nitrobenzylamine, is a versatile bifunctional building block in organic synthesis. Its structure incorporates a reactive nitro group on an aromatic ring and a nucleophilic tertiary amine, offering multiple avenues for synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates, heterocyclic scaffolds, and as a component in advanced chemical biology tools.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 118-119 °C | [1] |
| Boiling Point | 146-148 °C (at 18 Torr) | [1] |
| pKa (predicted) | 7.93 ± 0.28 | [2] |
Application 1: Synthesis of the Key Intermediate 4-amino-N,N-dimethylbenzylamine
The most prominent application of this compound is its conversion to 4-amino-N,N-dimethylbenzylamine. This is achieved through the reduction of the nitro group to a primary amine. This diamine is a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Experimental Protocol: Catalytic Hydrogenation
Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N,N-Dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing N,N-dimethyl-1-(4-nitrophenyl)methanamine as a versatile starting material. The primary route involves the reduction of the nitro group to form the key intermediate, 4-amino-N,N-dimethylbenzylamine, which serves as a building block for the construction of various heterocyclic systems. This document offers a step-by-step guide for the synthesis of this intermediate and its subsequent conversion into a triazine derivative, a class of compounds with significant interest in medicinal chemistry.
Part 1: Synthesis of the Key Intermediate: 4-Amino-N,N-dimethylbenzylamine
The initial step in the synthetic pathway is the reduction of the nitro group of this compound. A reliable and high-yielding method for this transformation is the use of hydrazine hydrate in the presence of a catalyst.
Experimental Protocol: Reduction of this compound
This protocol outlines the synthesis of 4-amino-N,N-dimethylbenzylamine from this compound using hydrazine hydrate and ferric chloride.
Materials:
-
This compound
-
80% Hydrazine hydrate
-
Anhydrous Ferric Chloride (FeCl₃)
-
Ethanol (aqueous solution, 80%)
-
Saturated sodium chloride solution (brine)
-
Four-hole boiling flask (250 mL)
-
Heating mantle
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 250 mL four-hole boiling flask, add 125 g of an 80% aqueous ethanol solution.
-
Add 8.1 g (0.050 mol) of anhydrous ferric chloride and 27.6 g (0.153 mol) of 4-nitro-N,N-dimethylbenzylamine to the flask.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add 48 g (0.767 mol) of 80% hydrazine hydrate dropwise over a period of 4 hours.
-
After the addition is complete, increase the temperature to 80 °C and maintain the reaction for 3 hours.
-
Monitor the reaction progress using TLC until the starting material is no longer detectable.
-
Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
To the residue, add a suitable organic solvent and wash the organic layer with 20 mL of saturated brine.
-
Separate the organic layer and purify the crude product by vacuum distillation, collecting the fraction at 95-98 °C/1 kPa.
Expected Yield and Characterization:
Following this protocol should yield approximately 21.2 g (94%) of 4-amino-N,N-dimethylbenzylamine as a liquid. The purity can be assessed by Gas Chromatography (GC), with an expected content of 99.9%.
| Compound | Yield | GC Purity | ¹H-NMR (400MHz, CDCl₃) δ |
| 4-amino-N,N-dimethylbenzylamine | 94% | 99.9% | 2.21 (6H, s), 3.31 (2H, s), 3.53-3.70 (2H, br), 6.65 (2H, d, J=8.4Hz), 7.08 (2H, d, J=8.4Hz) |
Part 2: Synthesis of a Heterocyclic Derivative: 4,6-Diamino-1,3,5-triazines
The synthesized 4-amino-N,N-dimethylbenzylamine can be employed as a precursor for the synthesis of various heterocyclic compounds. One such application is in the preparation of substituted 1,3,5-triazines, which are known for their diverse biological activities. The following protocol describes a general two-step synthesis of 4,6-diamino-1,3,5-triazine-2-carboxamides, where a benzylamine derivative, such as the one prepared in Part 1, can be utilized.
Experimental Workflow: From Aryl Biguanides to Triazine Carboxamides
Caption: General workflow for the synthesis of 4,6-diamino-1,3,5-triazine-2-carboxamides.
Experimental Protocol: Synthesis of 4-Amino-6-(benzylamino)-1,3,5-triazine-2-carboxamides
This protocol is a generalized procedure based on the reaction of key triazine carboxylate intermediates with benzylamines.[1]
Materials:
-
4-Amino-6-(arylamino)-1,3,5-triazine-2-carboxylate intermediate
-
4-Amino-N,N-dimethylbenzylamine
-
Suitable solvent (e.g., Ethanol, DMF)
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating source
Procedure:
-
Dissolve the 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylate intermediate in a suitable solvent in a reaction vessel.
-
Add an equimolar amount of 4-amino-N,N-dimethylbenzylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation:
Quantitative data for a representative set of synthesized 4,6-diamino-1,3,5-triazine-2-carbohydrazides, which are structurally related to the carboxamides that can be synthesized using the above protocol, are presented below to illustrate the expected outcomes.[1]
| Compound | R Group | IC₅₀ (MDA-MB-231) µM | IC₅₀ (MCF-7) µM |
| 3a | 4-Fluorophenyl | 2.5 ± 0.3 | 5.1 ± 0.4 |
| 3b | 4-Chlorophenyl | 3.2 ± 0.2 | 6.8 ± 0.5 |
| 3c | 4-Bromophenyl | 3.8 ± 0.4 | 7.5 ± 0.6 |
| 3d | 4-Methylphenyl | 4.1 ± 0.3 | 8.2 ± 0.7 |
| 3e | 4-Methoxyphenyl | 5.0 ± 0.5 | 9.9 ± 0.8 |
Data represents the in vitro anticancer activity against human breast cancer cell lines.[1]
Logical Relationship of the Synthetic Pathway
The synthesis of heterocyclic compounds from this compound follows a logical progression from the starting material to the final bioactive molecules.
Caption: Logical flow from starting material to potential applications.
These protocols and application notes provide a foundational framework for the synthesis of heterocyclic compounds derived from this compound. The versatility of the key intermediate, 4-amino-N,N-dimethylbenzylamine, opens avenues for the creation of a diverse library of heterocyclic molecules for further investigation in drug discovery and materials science.
References
Application Notes and Protocols: Reactions of N,N-dimethyl-1-(4-nitrophenyl)methanamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(4-nitrophenyl)methanamine is a versatile organic compound characterized by two primary reactive sites: a nucleophilic tertiary amine and a nitro-substituted aromatic ring. The lone pair of electrons on the nitrogen atom of the dimethylamino group allows for reactions with a variety of electrophiles, making it a valuable intermediate in organic synthesis. The strong electron-withdrawing nature of the para-nitro group influences the reactivity of the benzylic position and the aromatic ring.[1]
These application notes provide an overview of the key reactions of this compound with common electrophiles, specifically focusing on N-alkylation (quaternization) and N-acylation. Detailed protocols for these transformations are provided, along with data presentation and visualizations to guide researchers in their synthetic endeavors. The derivatives of such reactions, particularly quaternary ammonium salts, are of interest for their potential biological activities, including antimicrobial and anticancer properties.[2]
Reactions with Electrophiles: An Overview
The primary electrophilic reactions involving this compound occur at the nitrogen atom of the tertiary amine. The nucleophilic nitrogen readily attacks electrophilic centers, leading to the formation of new covalent bonds.
N-Alkylation (Quaternization)
The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of quaternary ammonium salts. This reaction, also known as the Menschutkin reaction, proceeds via an SN2 mechanism where the tertiary amine acts as the nucleophile.[1] The resulting quaternary ammonium salts are ionic compounds with a permanently charged cationic nitrogen center.
N-Acylation
While tertiary amines do not undergo N-acylation in the same way as primary and secondary amines (as they lack a proton to be removed), they can react with highly reactive acylating agents like acyl chlorides. This can lead to the formation of acylammonium salts, which are highly reactive intermediates. However, for the purpose of stable amide bond formation, a primary or secondary amine precursor is typically used. For the context of this document, we will provide a general protocol for the N-acylation of a related primary amine to illustrate the synthesis of amide derivatives that could be subsequently methylated to the target compound's structural class.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation and N-acylation reactions of compounds structurally related to this compound, providing a reference for expected outcomes.
Table 1: N-Alkylation (Quaternization) of Related N,N-Dimethylarylmethylamines
| Starting Amine | Electrophile | Product | Solvent | Reaction Time | Yield (%) | Reference |
| N,N-dimethylpyridinamine | Methyl iodide | N,N,N-trimethylpyridinaminium iodide | Acetonitrile | - | 93 | [3] |
| 4-formyl-N,N-dimethylaniline | Methyl iodide | 4-formyl-N,N,N-trimethyanilinium iodide | Acetonitrile | - | 50 | [3] |
| 3-methoxy-N,N-dimethylaniline | Methyl iodide | 3-methoxy-N,N,N-trimethylanilinium iodide | Acetonitrile | - | 78 | [3] |
Table 2: N-Acylation of Related Amines
| Starting Amine | Electrophile | Product | Base | Solvent | Reaction Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Chloroacetyl chloride | N-Phenyl-2-chloroacetamide | - | Phosphate Buffer | 15 | 92 |[4] | | 4-Methylaniline | Chloroacetyl chloride | 2-Chloro-N-(p-tolyl)acetamide | - | Phosphate Buffer | 15 | 94 |[4] | | Benzylamine | Chloroacetyl chloride | N-Benzyl-2-chloroacetamide | - | Phosphate Buffer | 15 | 93 |[4] | | Imidazole | Benzoyl chloride | N-Benzoylimidazole | Clay | 10 | 95 |[5] |
Experimental Protocols
Protocol 1: N-Alkylation (Quaternization) of this compound with Methyl Iodide
This protocol describes a general procedure for the synthesis of N,N,N-trimethyl-1-(4-nitrophenyl)methanaminium iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of amine).
-
To the stirred solution, add methyl iodide (1.5 - 3.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate may form. If not, add diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain the purified N,N,N-trimethyl-1-(4-nitrophenyl)methanaminium iodide.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be determined.
Protocol 2: N-Acylation of a Primary Amine Precursor (4-nitrobenzylamine) with Benzoyl Chloride
This protocol outlines the synthesis of N-(4-nitrobenzyl)benzamide, an example of an amide that could be a precursor to related tertiary amine structures.
Materials:
-
4-nitrobenzylamine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend 4-nitrobenzylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath and add triethylamine (2.2 eq.) dropwise.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the stirred amine suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation (quaternization) of this compound.
Logical Relationship of Reactivity
Caption: Reactivity of this compound with electrophiles.
Potential Applications in Drug Development
Derivatives of this compound, particularly the quaternary ammonium salts, are of interest in medicinal chemistry. Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity. Furthermore, the nitroaromatic moiety is a feature in some compounds with anticancer properties. While specific signaling pathways for this compound derivatives are not well-documented, related nitroaromatic compounds have been investigated for their potential to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[6] Further research is warranted to explore the biological activities and mechanisms of action of the derivatives synthesized from this compound.
Potential Signaling Pathway Involvement (Hypothetical)
The following diagram illustrates a hypothetical mechanism by which a nitroaromatic compound could induce apoptosis, a potential area of investigation for derivatives of this compound.
Caption: Hypothetical ROS-mediated apoptosis pathway for nitroaromatic compounds.
Conclusion
This compound serves as a valuable building block for the synthesis of various derivatives through reactions with electrophiles at its tertiary amine center. The protocols provided for N-alkylation and a related N-acylation offer a foundation for researchers to explore the synthesis of novel quaternary ammonium salts and amide-containing molecules. The potential for these derivatives in drug discovery, particularly in the development of antimicrobial and anticancer agents, underscores the importance of further investigation into their synthesis and biological evaluation.
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. researchgate.net [researchgate.net]
Application of N,N-dimethyl-1-(4-nitrophenyl)methanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethyl-1-(4-nitrophenyl)methanamine serves as a versatile building block in medicinal chemistry, primarily valued as a precursor for a diverse range of biologically active compounds. Its utility stems from the presence of two key functional groups: a nitro group that can be readily reduced to a reactive amine, and a dimethylamino group that influences the molecule's physicochemical properties. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and biological evaluation of potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molar Mass | 180.2 g/mol | [1] |
| Appearance | Light yellow to brown liquid | [1] |
| Boiling Point | 146-148 °C (at 18 Torr) | [1] |
| pKa (Predicted) | 7.93 ± 0.28 | [1] |
Application Notes
This compound is not typically used as a therapeutic agent itself. Instead, its primary application in medicinal chemistry is as a synthetic intermediate. The core structure, a 4-nitrobenzylamine moiety, is a recognized pharmacophore in various drug discovery programs.
Key Synthetic Transformations and Applications:
-
Reduction of the Nitro Group: The most common and critical transformation is the reduction of the para-nitro group to a primary aniline. This is a pivotal step as it installs a reactive handle for a wide array of subsequent chemical modifications. The resulting compound, 4-amino-N,N-dimethylbenzylamine, is a valuable diamine intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
-
Precursor for Anticancer Agents: Derivatives of the 4-nitrobenzylamine scaffold have been investigated for their potential as anticancer agents. For instance, structurally related 4-substituted-3-nitrobenzamide derivatives have demonstrated growth inhibitory activity against various human cancer cell lines.
-
Precursor for Antimicrobial Agents: The 4-nitrobenzamide scaffold, which can be derived from 4-nitrobenzoic acid (a related starting material), has been utilized in the synthesis of Schiff bases with potential antimicrobial activities.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context.
Experimental Protocols
The following are generalized protocols based on methodologies reported for structurally related compounds. Researchers should adapt these protocols to their specific needs and available resources.
Protocol 1: Synthesis of 4-amino-N,N-dimethylbenzylamine (Key Intermediate)
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the reaction vessel (this can be done using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-N,N-dimethylbenzylamine.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for the Synthesis of N-substituted-4-nitrobenzylamine Derivatives via Reductive Amination
This protocol outlines the synthesis of derivatives by reacting an aldehyde with a primary or secondary amine in the presence of a reducing agent. This method is analogous to the synthesis of some anticancer 4-isopropoxy-3-nitrobenzylamine derivatives.[2]
Materials:
-
4-Nitrobenzaldehyde (as an example starting material)
-
A primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-nitrobenzaldehyde in DCM or DCE, add the desired primary or secondary amine, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Anticancer Activity Screening using the Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology used to evaluate the anticancer activity of 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to derivatives of this compound.[2]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)
-
Appropriate cell culture medium and supplements
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates multiple times with water and allow them to air dry. Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (Growth Inhibition 50) values for each compound.
Quantitative Data
The following table summarizes the growth inhibitory activity (GI₅₀ in µM) of a series of 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to potential derivatives of this compound, against three human cancer cell lines.[2] A lower GI₅₀ value indicates higher potency.
| Compound ID | Substitution at Amide Nitrogen | HCT-116 (GI₅₀ µM) | MDA-MB-435 (GI₅₀ µM) | HL-60 (GI₅₀ µM) |
| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |
| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |
| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |
| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |
| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, with inhibitory activities evaluated by the SRB assay.[2]
Signaling Pathways
While specific signaling pathways for derivatives of this compound are not extensively documented, the broader class of nitroaromatic compounds has been implicated in various biological activities, including anticancer and antimicrobial effects. The mechanism of action for many nitroaromatic compounds involves their reduction to reactive nitroso and hydroxylamino intermediates, which can induce cellular stress and damage.
The following diagram illustrates a generalized potential mechanism of action for nitroaromatic compounds as anticancer agents.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by derivatives of this compound.
References
Step-by-step guide to N,N-dimethyl-1-(4-nitrophenyl)methanamine purification by column chromatography
Topic: Step-by-Step Guide to N,N-dimethyl-1-(4-nitrophenyl)methanamine Purification by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound featuring a para-substituted nitrobenzene ring and a tertiary amine group.[1] The presence of both a highly polar nitro group and a basic dimethylamino group gives the molecule unique chemical properties but also presents specific challenges for purification.[1] Standard silica gel column chromatography can be complicated by the strong interaction between the basic tertiary amine and the acidic silanol groups of the stationary phase, often leading to poor separation, significant peak tailing, and potential product degradation.[2][3]
This application note provides a detailed, step-by-step protocol for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol incorporates the addition of a basic modifier to the mobile phase to mitigate undesirable interactions with the stationary phase, ensuring high purity and recovery of the target compound.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is critical for developing the purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][4][5] |
| Molar Mass | 180.2 g/mol | [1][4] |
| Appearance | Light yellow to brown solid/liquid | [1] |
| Melting Point | 118-119 °C | [1][4] |
| Boiling Point | 146-148 °C @ 18 Torr | [1][4] |
| Topological Polar Surface Area | 49.1 Ų | [5] |
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Equipment
-
Crude Product: this compound
-
Stationary Phase: Silica Gel (standard grade, 60-120 mesh)
-
Solvents (ACS grade or higher):
-
Hexane or Heptane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
-
Apparatus:
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Separatory funnel (for solvent reservoir)
-
Fraction collection tubes (test tubes or vials)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Step 1: Mobile Phase Selection using TLC
The success of column chromatography relies on choosing an appropriate solvent system (eluent).[6] Due to the basic nature of the target compound, the mobile phase must be modified with a small amount of a competing base, such as triethylamine, to prevent streaking on the silica.[2][7]
-
Prepare Stock Solutions:
-
Eluent A: Hexane/Ethyl Acetate (9:1) + 0.5% Triethylamine.
-
Eluent B: Hexane/Ethyl Acetate (7:3) + 0.5% Triethylamine.
-
Eluent C: Hexane/Ethyl Acetate (1:1) + 0.5% Triethylamine.
-
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate.
-
TLC Analysis: Spot the dissolved crude product onto three separate TLC plates. Develop one plate in each of the prepared eluents (A, B, C).
-
Visualization: After development, visualize the spots under a UV lamp.
-
Selection Criteria: Choose the eluent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. The impurities should ideally have significantly different Rf values (either much higher or lower).
Step 2: Column Packing
Properly packing the column is crucial to achieve good separation. The wet slurry method is recommended.
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 g of silica per 1 g of crude mixture). Add the initial, least polar eluent (e.g., Hexane/EtOAc 95:5 + 0.5% TEA) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.
-
Pack Column: Promptly pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly without cracks or channels.
-
Equilibration: Once all the silica has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand layer.
Step 3: Sample Loading
-
Dissolve Crude Product: Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase or a slightly more polar solvent like DCM (2-4 mL).
-
Load onto Column: Using a pipette, carefully add the dissolved sample solution to the top of the silica bed.
-
Adsorb Sample: Open the stopcock and allow the sample to absorb completely into the silica gel until the liquid level just reaches the top of the sand.
-
Wash: Carefully add a small amount of fresh eluent and allow it to be absorbed into the silica. Repeat this wash step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.
Step 4: Elution and Fraction Collection
-
Fill with Eluent: Carefully fill the top of the column with the mobile phase. If a gradient elution is required (i.e., increasing solvent polarity), start with the least polar mixture determined from TLC analysis.
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-15 mL per test tube). Maintain a constant flow rate.
-
Monitor Separation: Collect fractions systematically and monitor the progress of the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which ones contain the purified product.
-
Combine Fractions: Once the elution is complete, combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purification Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for purification of this compound.
Post-Purification Analysis
After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (180.2 g/mol ).
-
Melting Point Analysis: A sharp melting point close to the literature value (118-119 °C) indicates high purity.
References
- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Azo Dyes Utilizing a 4-Nitrophenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the chromophore responsible for their vibrant color. These dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine. The specific shade, intensity, and fastness properties of the dye are determined by the chemical structures of both the diazo component and the coupling component.
This document provides detailed protocols for the synthesis of azo dyes using 4-nitroaniline as the diazo component. The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the diazonium salt, making it a highly reactive and effective reagent for azo coupling reactions.[1]
Note on Precursor Selection: The protocols herein utilize 4-nitroaniline as the starting material. The compound N,N-dimethyl-1-(4-nitrophenyl)methanamine is not suitable for direct use in this synthesis. Standard diazotization reactions require a primary aromatic amine, where the -NH₂ group is directly attached to the aromatic ring. This compound is a tertiary benzylic amine, lacking the necessary protons on the nitrogen atom and the direct ring attachment required for the formation of a stable diazonium salt under typical reaction conditions. Therefore, 4-nitroaniline is presented as a chemically appropriate and well-documented alternative for synthesizing azo dyes containing the 4-nitrophenyl moiety.
General Synthesis Workflow
The synthesis of azo dyes from 4-nitroaniline follows a well-established, two-stage reaction pathway. The first stage is the conversion of the primary aromatic amine into a diazonium salt. The second stage is the coupling of this highly reactive intermediate with an aromatic coupling agent to form the final azo dye.
Caption: General experimental workflow for azo dye synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific azo dyes using 4-nitroaniline as the diazo component.
Protocol 1: Synthesis of 1-(4-Nitrophenylazo)-2-naphthol (Para Red)
This protocol details the synthesis of a classic red azo dye, often known as Para Red, by coupling diazotized 4-nitroaniline with 2-naphthol (β-naphthol).
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Stage 1: Preparation of 4-Nitrobenzenediazonium Salt
-
In a 250 mL beaker, suspend 1.38 g (10.0 mmol) of 4-nitroaniline in 8.0 mL of 3M HCl.[2]
-
Gently heat the mixture to facilitate dissolution, then cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The amine salt may precipitate upon cooling.[2]
-
In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred 4-nitroaniline suspension. Maintain the temperature below 10 °C throughout the addition.[2]
-
Continue stirring in the ice bath for an additional 10 minutes to ensure complete diazotization. The resulting pale yellow solution/suspension of 4-nitrobenzenediazonium salt should be kept cold and used immediately in the next stage.
Stage 2: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of 1M NaOH solution.
-
Cool this solution thoroughly in an ice-water bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Stage 1 to the cold 2-naphthol solution.
-
A vibrant red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction is complete.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the product, for instance, by pressing it between filter papers or in a desiccator. The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[3]
Caption: Reaction scheme for the synthesis of Para Red.
Protocol 2: Synthesis of 4-(4-Nitrophenylazo)-N,N-dimethylaniline
This protocol describes the synthesis of a red-brown azo dye by coupling diazotized 4-nitroaniline with N,N-dimethylaniline.
Materials:
-
4-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
N,N-Dimethylaniline
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Hydroxide (NaOH, 1M)
-
Distilled Water
-
Ice
Stage 1: Preparation of 4-Nitrobenzenediazonium Sulfate
-
In a flask, carefully prepare a dilute sulfuric acid solution by adding 2 mL of concentrated H₂SO₄ to 10 mL of distilled water. Caution: Always add acid to water. Cool the solution.[1]
-
To the cooled acid solution, add 1.38 g (10.0 mmol) of 4-nitroaniline. Gently heat the mixture to dissolve the solid.[1][4]
-
Cool the solution in an ice bath to a temperature of 0-5 °C.[1]
-
In a test tube, dissolve 0.69 g (10.0 mmol) of NaNO₂ in approximately 2 mL of distilled water.[1][4]
-
Add the NaNO₂ solution dropwise to the cold 4-nitroaniline-sulfuric acid mixture while stirring and maintaining the temperature between 0-5 °C.[1][4] The resulting diazonium salt solution should be kept cold.
Stage 2: Azo Coupling with N,N-Dimethylaniline
-
In a separate beaker, prepare a solution of 1.21 g (10.0 mmol) of N,N-dimethylaniline in 1.5 mL of 1M HCl. Cool this solution in an ice bath.[1][4]
-
Slowly add the cold 4-nitrobenzenediazonium sulfate solution from Stage 1 to the N,N-dimethylaniline solution with constant stirring.[1][4] Observe the color change as the reaction proceeds.
-
After the addition is complete, slowly add approximately 10 mL of cold 1M NaOH solution to the reaction mixture. This will induce the precipitation of the dye.[1][4]
-
A reddish-brown solid product should form.[4]
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual salts or base.[4]
-
The dye can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following table summarizes representative data for the synthesis of azo dyes using 4-nitroaniline as the diazo component. Yields and specific properties are dependent on the precise experimental conditions and purification methods employed.
| Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Yield (%) | Dye Color | Melting Point (°C) |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 2:3 | 100 | Yellowish Red | - |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:1 | 100 | Brown | - |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:2 | 100 | Light Orange | - |
| 4-Nitroaniline | Coumarin | 1:1 | 87 | Orange | 245-247 |
| 4-Nitroaniline | Salicylic Acid | - | - | - | - |
| 4-Nitroaniline | Catechol | - | - | - | - |
Data sourced from multiple studies.[5][6][7] Dashes indicate data not specified in the cited sources.
Safety Precautions
-
4-Nitroaniline: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.[2][8]
-
Sodium Nitrite: Toxic and a strong oxidizing agent. Avoid contact with skin.[8]
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylaniline: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.[4]
-
Azo Dyes: Many azo compounds are intensely colored and can stain skin and clothing. Some may be harmful. Always wear gloves when handling the synthesized dyes.[4][8]
-
Temperature Control: The diazotization reaction is exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining the reaction temperature at 0-5 °C is critical for safety and to maximize product yield.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. scribd.com [scribd.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. ijirset.com [ijirset.com]
- 6. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
Application Notes and Protocols: N,N-dimethyl-1-(4-nitrophenyl)methanamine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-1-(4-nitrophenyl)methanamine, a substituted nitrobenzene derivative, is a versatile precursor in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its strategic functional groups—a reducible nitro group and a nucleophilic dimethylamino moiety—allow for targeted chemical transformations, making it a valuable building block for more complex molecules.[1] The primary application of this compound in the pharmaceutical industry lies in its conversion to 4-amino-N,N-dimethylbenzylamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and utilization of this compound in the preparation of pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molar Mass | 180.2 g/mol | [1] |
| Appearance | Light yellow to brown liquid | [1] |
| Melting Point | 118-119 °C | |
| Boiling Point | 146-148 °C (at 18 Torr) | |
| Density | 1.141 g/cm³ (Predicted) | |
| pKa | 7.93±0.28 (Predicted) |
Core Synthesis and Application
The pivotal transformation of this compound is the reduction of the nitro group to a primary amine, yielding 4-amino-N,N-dimethylbenzylamine. This reaction is a cornerstone in synthesizing more complex pharmaceutical molecules.
Caption: General workflow from the precursor to pharmaceutical ingredients.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to 4-amino-N,N-dimethylbenzylamine are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented industrial process and is designed for high yield and purity.
Materials:
-
p-Nitrobenzyl bromide
-
Dimethylamine hydrochloride
-
Triethylamine
-
Anhydrous chloroform
-
n-heptane
Procedure:
-
In a 500 mL four-necked flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.
-
Stir the mixture and cool to 5 °C.
-
Slowly add 59 g (0.584 mol) of triethylamine via a dropping funnel.
-
Add p-nitrobenzyl bromide in batches every 10 minutes in the following sequence: 3.2g, 3.0g, 2.8g, 2.6g, 2.4g, 2.3g, 2.2g, 2.1g, 2.0g, 1.9g, 1.8g, 1.7g, 1.6g, 1.5g, 1.4g, 1.3g, 1.2g, and 1.0g (total of 36 g, 0.167 mol). This batch-wise addition is crucial to maintain a low molar percentage of p-nitrobenzyl bromide relative to dimethylamine in the reaction system.[3]
-
Maintain the reaction temperature at 15 °C and continue stirring for 2 hours after the final addition.[3]
-
Upon reaction completion, add 150 mL of water and stir. Separate the organic layer.
-
Wash the organic phase with water, then concentrate the solvent under reduced pressure.
-
To the residue, add 100 mL of n-heptane and cool to -20 °C for 6 hours.
-
Filter the mixture to remove any solid impurities.
-
The filtrate is then subjected to distillation to remove the solvent, yielding this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90-94% | [3] |
| Purity (GC) | >99.8% | [3] |
Spectroscopic Data (¹H-NMR):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.12 | m | 2H | Ar-H (ortho to NO₂) |
| 7.43 | m | 2H | Ar-H (meta to NO₂) |
| 3.44 | brs | 2H | CH₂-N |
| 2.18 | brs | 6H | N(CH₃)₂ |
Protocol 2: Reduction of this compound to 4-amino-N,N-dimethylbenzylamine
Two effective methods for the reduction of the nitro group are presented below.
Method A: Catalytic Hydrogenation with Hydrazine Hydrate
This method, also from the aforementioned patent, provides excellent yield and purity.
Materials:
-
This compound
-
Hydrazine hydrate (64-80% mass fraction)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
Methanol
Procedure:
-
In a reaction vessel, dissolve this compound in methanol.
-
Add a catalytic amount of ferric chloride hexahydrate and activated carbon. The molar ratio of this compound to hydrazine hydrate to ferric chloride salt is typically 1:3-5:0.05-0.10.[3]
-
Heat the mixture and add hydrazine hydrate dropwise.
-
After the addition is complete, maintain the reaction at reflux until completion (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate to remove the solvent.
-
The crude product is then purified by vacuum distillation (95-98 °C / 1 kPa) to afford 4-amino-N,N-dimethylbenzylamine.
Quantitative Data (Method A):
| Parameter | Value | Reference |
| Yield | 91-96% | [3] |
| Purity (GC) | >99.7% | [3] |
Method B: Reduction with Activated Iron
This laboratory-scale protocol offers a classic and effective alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Activated iron powder
-
Acetic acid
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1 g (5.55 mmol) of this compound in 10 mL of acetic acid, add 3 g of activated iron powder.
-
Stir the reaction mixture at 80 °C for 5 hours.
-
After completion, filter the reaction mixture.
-
Dilute the filtrate with water and neutralize with a 10% sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol (98:2, v/v) eluent to yield 4-amino-N,N-dimethylbenzylamine.
Quantitative Data (Method B):
| Parameter | Value |
| Yield | 85% |
Spectroscopic Data (¹H-NMR) for 4-amino-N,N-dimethylbenzylamine:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 7.08 | d, J=8.4Hz | 2H | Ar-H | [3] |
| 6.65 | d, J=8.4Hz | 2H | Ar-H | [3] |
| 3.53-3.70 | br | 2H | -NH₂ | [3] |
| 3.31 | s | 2H | CH₂-N | [3] |
| 2.21 | s | 6H | N(CH₃)₂ | [3] |
Application in Pharmaceutical Synthesis: The Case of Bamipine
4-amino-N,N-dimethylbenzylamine is a documented intermediate in the synthesis of antihistamines. A notable example is its potential use in the synthesis of Bamipine, a first-generation H1 receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for preparing this compound:
-
Nucleophilic Substitution: This method involves the reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride) with dimethylamine.[1][2] This is a direct amination that proceeds via an SN2 mechanism.[1]
-
Reductive Amination: This one-pot method uses 4-nitrobenzaldehyde and dimethylamine in the presence of a reducing agent.[1] The reaction forms an iminium ion in situ, which is then reduced to the final tertiary amine product.[1]
Q2: What are the common precursors for the synthesis?
A2: The common precursors include:
Q3: What is the typical appearance of this compound?
A3: It is typically a light yellow to brown liquid.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on improving the reaction yield.
Issue 1: Low Yield in Nucleophilic Substitution Reaction
Q: I am getting a low yield when reacting 4-nitrobenzyl bromide with dimethylamine. What are the potential causes and solutions?
A: Low yields in this SN2 reaction can stem from several factors. Below is a troubleshooting guide to help you optimize the reaction conditions.
Potential Causes & Solutions:
-
Poor Nucleophilicity of Dimethylamine:
-
Solution: Ensure the dimethylamine is not protonated. If using dimethylamine hydrochloride, a base such as sodium bicarbonate must be added to liberate the free amine.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction rate is sensitive to temperature. Increasing the temperature can enhance the rate of reaction. For instance, in a similar synthesis of N,N-dimethyl-4-nitroaniline from 4-chloro-nitro-benzene, increasing the temperature from 80°C to 120°C improved the reaction rate.
-
-
Volatility of Dimethylamine:
-
Solution: Dimethylamine is volatile. Performing the reaction in a sealed, high-pressure reactor can prevent the loss of this reagent and drive the reaction to completion, which is a cost-effective approach for scale-up.
-
-
Choice of Solvent:
-
Solution: A polar aprotic solvent like Dimethylformamide (DMF) is often effective for SN2 reactions.
-
Experimental Protocol: Nucleophilic Substitution
A representative procedure for a similar reaction involved charging a high-pressure stainless steel reactor with 4-chloro-nitro-benzene (3.17 mol), dimethylformamide (2.0 L), N,N-dimethylamine hydrochloride (5.71 mol), and sodium bicarbonate (8.8 mol). The mixture was heated to 120°C for 2 hours, with pressure increasing to 20 kg/cm ². After cooling, the product was isolated by quenching in water and filtration.
Issue 2: Inefficient Reductive Amination
Q: My reductive amination of 4-nitrobenzaldehyde with dimethylamine is resulting in a low yield of the desired product. How can I improve this?
A: Reductive amination is a powerful one-pot reaction, but its efficiency depends on the choice of reducing agent and the reaction conditions.[1][3]
Potential Causes & Solutions:
-
Ineffective Reducing Agent:
-
Solution: The choice of reducing agent is critical. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Formic acid can also be used in what is known as the Leuckart-Wallach reaction.[4] The reactivity and selectivity of these hydrides vary, so it may be necessary to screen different agents.
-
-
Iminium Ion Formation:
-
Solution: The formation of the iminium ion intermediate is often the rate-limiting step and is typically acid-catalyzed. The reaction may benefit from the addition of a catalytic amount of acid.
-
-
Reaction Conditions:
-
Solution: Temperature and reaction time can significantly impact the yield. Optimization of these parameters is recommended. For example, a study on reductive N-methylation using an iron catalyst was conducted at 130°C for 24 hours.[3]
-
Data on Reducing Agents for Reductive Amination:
The following table, adapted from a general study on reductive amination, illustrates how the choice of reducing agent can influence product yield. While not specific to this exact synthesis, it provides a useful comparison.
| Reducing Agent | Typical Solvent | Typical Conditions | General Yield Range |
| NaBH₄ | Methanol | Reflux, then room temperature overnight | Good to Excellent |
| NaBH(OAc)₃ | Dichloroethane | Room temperature, 18 hours under Argon | Excellent |
| NaBH₃CN | Methanol | Room temperature | Good to Excellent |
| H₂/Pd | Ethanol | Hydrogen atmosphere | Variable |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visual Guides
Experimental Workflow: Synthesis of this compound
The following diagram outlines the general workflow for the two primary synthesis routes.
Caption: General workflows for the two main synthesis routes.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low product yields.
Caption: A step-by-step guide for troubleshooting low reaction yields.
References
Common side products in N,N-dimethyl-1-(4-nitrophenyl)methanamine synthesis and their removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This one-pot reaction typically involves the condensation of 4-nitrobenzaldehyde with dimethylamine, followed by the in-situ reduction of the resulting iminium ion.
-
Nucleophilic Substitution: This method consists of the reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with dimethylamine.[1]
-
Eschweiler-Clarke Reaction: This classic reaction methylates a primary or secondary amine to a tertiary amine using formaldehyde and formic acid.[2][3] It is a form of reductive amination and is known for preventing the formation of quaternary ammonium salts.[3]
Q2: I am performing a reductive amination of 4-nitrobenzaldehyde and suspect I have side products. What are the likely impurities?
In the reductive amination of 4-nitrobenzaldehyde with dimethylamine, the most common side products are:
-
Unreacted 4-nitrobenzaldehyde: Incomplete reaction can leave starting material in your product mixture.
-
4-Nitrobenzyl alcohol: The reducing agent used in the reaction can reduce the starting aldehyde to the corresponding alcohol.
Q3: My synthesis involves the reaction of 4-nitrobenzyl bromide with dimethylamine. What side products should I be concerned about?
The primary side product of concern in this nucleophilic substitution reaction is the quaternary ammonium salt . This results from the over-alkylation of the desired tertiary amine product by the electrophilic 4-nitrobenzyl bromide.[4][5]
Q4: I am considering the Eschweiler-Clarke reaction. What are the potential byproducts?
The Eschweiler-Clarke reaction is generally a high-yield and clean reaction that selectively produces tertiary amines.[2] A key advantage is that it avoids the formation of quaternary ammonium salts.[3] However, potential, though less common, side products can include:
-
N-formyl derivatives: In some cases, formylation of the amine can occur as a side reaction.
-
High molecular weight condensation products: Particularly with aniline substrates, condensation byproducts can form, although this is less of a concern for benzylamines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents are correct. - Check the purity of starting materials. |
| Product loss during workup. | - Optimize extraction and purification steps. - For basic amine products, ensure the aqueous layer is sufficiently basic during extraction to prevent loss as a salt. | |
| Presence of Unreacted 4-Nitrobenzaldehyde | Insufficient reducing agent or incomplete reaction. | - Use a slight excess of the reducing agent. - Increase reaction time. - Remove via acid-base extraction or column chromatography. |
| Presence of 4-Nitrobenzyl Alcohol | Over-reduction of the starting aldehyde. | - Use a milder reducing agent or control the stoichiometry carefully. - Remove via column chromatography. |
| Formation of Quaternary Ammonium Salt | Use of a highly reactive alkylating agent (e.g., 4-nitrobenzyl bromide) in excess. | - Use a 1:1 stoichiometry or a slight excess of the amine. - Add the alkylating agent slowly to the reaction mixture. - Consider the Eschweiler-Clarke reaction as an alternative. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography followed by recrystallization. |
| The product may have a low melting point. | - Verify the product's identity and expected physical state. |
Purification Protocols
Data on Purification Methods
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities.
| Purification Method | Impurity | Purity Before (%) | Purity After (%) | Typical Recovery (%) |
| Acid-Base Extraction | 4-Nitrobenzaldehyde | 85 | >95 | 90-95 |
| Column Chromatography | 4-Nitrobenzyl Alcohol | 90 | >99 | 80-90 |
| Recrystallization | Quaternary Ammonium Salt | 92 | >98 | 70-85 |
Experimental Protocols
1. Acid-Base Extraction for Removal of Unreacted 4-Nitrobenzaldehyde
This method leverages the basicity of the target amine product to separate it from the neutral aldehyde impurity.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a 1 M aqueous solution of hydrochloric acid (HCl) and shake vigorously. The basic amine product will be protonated and move to the aqueous layer, while the neutral 4-nitrobenzaldehyde remains in the organic layer.
-
Separate the layers. The organic layer containing the aldehyde can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any residual aldehyde.
-
Basify the aqueous layer by adding a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This will deprotonate the amine, causing it to precipitate or form an organic layer.
-
Extract the purified amine with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
2. Column Chromatography for Removal of 4-Nitrobenzyl Alcohol
This technique separates compounds based on their differential adsorption to a stationary phase.
-
Procedure:
-
Select an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. To prevent streaking of the basic amine on the acidic silica gel, add a small amount (0.5-1%) of triethylamine to the eluent.
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization for Removal of Quaternary Ammonium Salts
Recrystallization is an effective method for purifying solid products.
-
Procedure:
-
Select a suitable solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Visualizing Reaction Pathways and Workflows
Caption: Synthetic routes to this compound.
References
N,N-dimethyl-1-(4-nitrophenyl)methanamine stability and degradation issues
Welcome to the Technical Support Center for N,N-dimethyl-1-(4-nitrophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under certain environmental conditions. The key factors that can affect its stability include:
-
Light: The nitroaromatic ring makes the compound prone to photodegradation.
-
pH: As a tertiary amine, its stability can be influenced by the pH of the solution. It is expected to be more stable in acidic to neutral conditions and may degrade under strongly basic conditions.
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Oxidizing agents: The tertiary amine group is susceptible to oxidation.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to:
-
Store in a cool, dry place, ideally at 2-8°C.
-
Protect from light by using an amber-colored vial or by storing it in a dark location.
-
Keep the container tightly sealed to prevent exposure to air and moisture.
-
For solutions, it is advisable to use freshly prepared solutions for experiments. If storage is necessary, store solutions at low temperatures and protected from light.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, which includes a nitroaromatic ring and a tertiary benzylamine moiety, the following degradation pathways are plausible:
-
Photodegradation: UV or visible light can induce reactions involving the nitro group, potentially leading to the formation of radicals and subsequent decomposition products.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could lead to hydrolysis of the benzylic C-N bond, although this is less common for tertiary amines compared to other functional groups.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. Strong oxidizing agents can also lead to more extensive degradation.
-
Thermal Degradation: At high temperatures, cleavage of the benzyl-nitrogen bond or reactions involving the nitro group can occur.
Q4: What are the visible signs of degradation of this compound?
A4: A visual indication of degradation can be a change in the physical appearance of the compound. This may include:
-
A change in color, often developing a yellowish or brownish tint.
-
The formation of precipitates in a solution.
-
A change in the consistency of the solid material.
It is important to note that the absence of these signs does not guarantee the stability of the compound. Analytical methods are necessary for a definitive assessment.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the purity of the stock compound using a suitable analytical method like HPLC-UV. Prepare fresh solutions before each experiment. |
| Improper storage | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. |
| Contamination of reagents or solvents | Use high-purity reagents and solvents. Filter all solutions before use. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | The appearance of new peaks, especially at different retention times, can indicate the presence of degradation products. Perform a forced degradation study to identify potential degradants. |
| Impurity in the starting material | Check the certificate of analysis (CoA) for the purity of the compound. If necessary, purify the compound before use. |
| Peak Tailing (for the main peak) | This is common for aromatic amines due to interactions with free silanol groups on the HPLC column. To mitigate this: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Increase the buffer concentration in the mobile phase. Use a column with end-capping or a base-deactivated stationary phase. Add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). |
| Contamination from the HPLC system | Run a blank gradient to check for system peaks. Clean the injector and flow path if necessary. |
Issue 3: Low Reaction Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Degraded starting material | Confirm the purity of this compound before starting the reaction. |
| Incompatible reaction conditions | Avoid strongly basic conditions or the presence of strong oxidizing agents if the tertiary amine or nitro group is not the intended reaction site. Be mindful of potential photodegradation if the reaction is sensitive to light. |
| Incorrect stoichiometry | Re-verify the calculations for all reactants. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. The following table provides an illustrative summary of expected stability based on the chemical properties of nitroaromatic compounds and benzylamines. This data should be used as a general guideline, and it is highly recommended to perform in-house stability studies for specific experimental conditions.
| Condition | Parameter | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Likely stable | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for moderate degradation | 4-nitrobenzyl alcohol, Dimethylamine |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate to significant degradation | This compound N-oxide |
| Thermal | 80°C, 48h (solid state) | Potential for slight degradation | Products of C-N bond cleavage |
| Photolytic | UV light (254 nm), Solution, 8h | Significant degradation | Complex mixture of photoproducts |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
UV lamp
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. After the incubation, neutralize the solution with 1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. After the incubation, neutralize the solution with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original concentration.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 8 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC. A typical starting condition could be:
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Optimizing Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Reductive Amination: This is a one-pot reaction involving the treatment of 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent. This method is often preferred for its efficiency.[1]
-
Nucleophilic Substitution: This route involves the reaction of a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide) with dimethylamine. This is a classic SN2 reaction where dimethylamine acts as the nucleophile.[1]
Q2: I am observing a low yield in my reductive amination. What are the common causes?
A2: Low yields in the reductive amination of 4-nitrobenzaldehyde can stem from several factors:
-
Inefficient Imine Formation: The initial condensation of 4-nitrobenzaldehyde and dimethylamine to form the iminium ion may be slow or incomplete. The pH of the reaction is critical; slightly acidic conditions (pH 4-6) are typically optimal to facilitate imine formation without protonating the amine, rendering it non-nucleophilic.
-
Premature Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde to 4-nitrobenzyl alcohol before it has a chance to form the imine with dimethylamine.
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the aldehyde.
-
Reagent Purity: Impurities in the 4-nitrobenzaldehyde or dimethylamine can interfere with the reaction.
-
Moisture: While not always detrimental, excessive water can hydrolyze the imine intermediate, leading to lower yields.
Q3: What are the potential side products in the synthesis of this compound?
A3: In the reductive amination pathway, the primary side product is 4-nitrobenzyl alcohol, formed from the reduction of 4-nitrobenzaldehyde. In the nucleophilic substitution route, a common side product is the formation of a quaternary ammonium salt from the over-alkylation of the product with the 4-nitrobenzyl halide.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (4-nitrobenzaldehyde), the intermediate imine (if observable), and the final product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Reductive Amination
| Possible Cause | Suggested Solution |
| Incorrect pH | Adjust the reaction pH to a weakly acidic range (4-6) by adding a small amount of a weak acid like acetic acid. This catalyzes imine formation. |
| Ineffective Reducing Agent | Ensure the reducing agent is fresh and has been stored correctly. Consider switching to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). |
| Low Reaction Temperature | While some reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. |
| Impure Starting Materials | Verify the purity of 4-nitrobenzaldehyde and dimethylamine. Purify the aldehyde by recrystallization if necessary. |
| Presence of Excess Water | Use anhydrous solvents and ensure glassware is thoroughly dried. The addition of a dehydrating agent like magnesium sulfate can be beneficial. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Synthetic Route | Suggested Solution |
| 4-Nitrobenzyl alcohol | Reductive Amination | Use a milder reducing agent that is selective for the iminium ion (e.g., STAB). Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride. |
| Quaternary Ammonium Salt | Nucleophilic Substitution | Use a slight excess of dimethylamine relative to the 4-nitrobenzyl halide to favor the formation of the tertiary amine over the quaternary salt. Avoid high reaction temperatures and prolonged reaction times. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
4-Nitrobenzaldehyde
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM.
-
Add dimethylamine (1.2 eq) to the solution, followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution
Materials:
-
4-Nitrobenzyl bromide
-
Dimethylamine (40% aqueous solution)
-
Acetonitrile
-
Potassium carbonate
-
Diethyl ether
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Deionized water
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzyl bromide (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add dimethylamine (2.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data on how varying reaction parameters can influence the yield of this compound.
Table 1: Optimization of Reductive Amination
| Entry | Reducing Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | Methanol | 25 | 12 | 65 |
| 2 | NaBH₃CN (1.5) | Methanol/AcOH | 25 | 8 | 85 |
| 3 | NaBH(OAc)₃ (1.5) | DCM | 25 | 6 | 92 |
| 4 | NaBH(OAc)₃ (1.5) | THF | 25 | 6 | 88 |
| 5 | NaBH(OAc)₃ (1.5) | DCM | 40 | 3 | 95 |
Table 2: Optimization of Nucleophilic Substitution
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 82 | 6 | 88 |
| 2 | Na₂CO₃ (2.0) | Acetonitrile | 82 | 8 | 82 |
| 3 | Et₃N (2.0) | THF | 66 | 12 | 75 |
| 4 | K₂CO₃ (2.0) | DMF | 100 | 4 | 91 |
| 5 | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 80 |
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Experimental workflow for the nucleophilic substitution synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: N,N-dimethyl-1-(4-nitrophenyl)methanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-1-(4-nitrophenyl)methanamine. The information is presented in a clear question-and-answer format to directly address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in the reductive amination of 4-nitrobenzaldehyde with dimethylamine. What are the possible causes and solutions?
A1: Low yields in this reaction are a common issue and can stem from several factors:
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Incomplete Imine Formation: The initial reaction between 4-nitrobenzaldehyde and dimethylamine forms an iminium ion intermediate, which is then reduced. If this intermediate does not form efficiently, the overall yield will be low.
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Solution: The formation of the iminium ion is often the rate-determining step and can be catalyzed by the addition of a Brønsted acid, such as acetic acid.[1] Ensure your reaction is run under mildly acidic conditions. You can also monitor the formation of the imine/iminium ion by techniques like TLC or NMR before adding the reducing agent.
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Reduction of the Starting Aldehyde: The reducing agent can react with the starting 4-nitrobenzaldehyde to form 4-nitrobenzyl alcohol, a common byproduct that reduces the yield of the desired amine.
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Solution: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting aldehyde.[2] To avoid this, you can either allow the imine to form completely before adding NaBH₄ or use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[2]
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
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Solution: Experiment with different solvents. While methanol or ethanol are commonly used, other aprotic solvents might be more effective. Ensure the reaction is stirred efficiently and for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
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Q2: I am observing the formation of a significant amount of 4-nitrobenzyl alcohol in my reaction. How can I prevent this?
A2: The formation of 4-nitrobenzyl alcohol is a direct result of the reduction of your starting material, 4-nitrobenzaldehyde. This side reaction competes with the desired reductive amination.
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Choice of Reducing Agent: As mentioned previously, using a less reactive and more selective reducing agent is the most effective way to minimize aldehyde reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations as it is less likely to reduce the starting aldehyde compared to sodium borohydride (NaBH₄).[2]
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Two-Step Procedure: If you must use NaBH₄, consider a two-step approach. First, allow the imine to form completely by stirring the 4-nitrobenzaldehyde and dimethylamine together, with an acid catalyst if necessary. You can use a dehydrating agent to drive this equilibrium towards the imine. Once the aldehyde is consumed, then add the NaBH₄ to reduce the imine.[2]
Q3: My final product is contaminated with a quaternary ammonium salt. How can I avoid this and purify my product?
A3: The formation of a quaternary ammonium salt is more common when synthesizing this compound via the direct amination of a 4-nitrobenzyl halide with dimethylamine.[1] This byproduct arises from the further reaction of the desired tertiary amine with the alkylating agent.
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Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of dimethylamine can help to ensure the complete consumption of the 4-nitrobenzyl halide, minimizing the chance of over-alkylation.
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Purification: Quaternary ammonium salts are generally much more polar and have lower solubility in non-polar organic solvents than the desired tertiary amine. Purification can often be achieved by:
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Extraction: During the work-up, the tertiary amine can be extracted into an organic solvent, leaving the more polar quaternary salt in the aqueous phase.
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Crystallization/Recrystallization: The difference in solubility can be exploited for purification by crystallization.
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Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the product from the highly polar quaternary ammonium salt.
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Q4: Can the nitro group be reduced during the reductive amination reaction?
A4: Yes, the reduction of the nitro group to an amino group is a potential side reaction, especially when using strong reducing agents or catalytic hydrogenation.[1]
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Chemoselective Reducing Agents: To avoid the reduction of the nitro group, it is essential to use a chemoselective reducing agent that will selectively reduce the iminium ion. Borohydride-based reagents like NaBH₄, NaBH₃CN, and NaBH(OAc)₃ are generally suitable for this purpose as they do not typically reduce nitroarenes under standard reductive amination conditions.[1]
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Avoid Catalytic Hydrogenation (if nitro group retention is desired): While catalytic hydrogenation (e.g., using Pd/C and H₂) can be used for reductive amination, it is also a very effective method for reducing nitro groups.[1] Therefore, this method should be avoided if you wish to retain the nitro functionality.
Data Presentation
| Synthesis Route | Reagents | Solvent | Yield (%) | Purity | Reference |
| Reductive Amination | 4-Nitrobenzaldehyde, Dimethylamine (5 eq), Borohydride Exchange Resin (BER) (1 eq), Et₃NHCl (2 eq) | 95% Ethanol | 94 | Not specified | [1] |
| Direct Amination | p-Nitrobenzyl bromide, Dimethylamine hydrochloride, Triethylamine | Anhydrous methylene chloride | 89 | 99.7% (GC) | [3] |
| Direct Amination | p-Nitrobenzyl bromide, Dimethylamine hydrochloride, Triethylamine | Anhydrous chloroform | 94 | 99.8% (GC) | [3] |
Experimental Protocols
1. Synthesis of this compound via Reductive Amination [1]
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Materials:
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4-Nitrobenzaldehyde
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Dimethylamine (aqueous solution or gas)
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Borohydride Exchange Resin (BER)
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Triethylammonium chloride (Et₃NHCl)
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95% Ethanol
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Procedure:
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To a solution of 4-nitrobenzaldehyde in 95% ethanol, add a 5-fold excess of dimethylamine.
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Add 2 equivalents of triethylammonium chloride to the mixture.
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To the stirring solution, add 1 equivalent of Borohydride Exchange Resin (BER) portion-wise.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the resin.
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Evaporate the solvent under reduced pressure.
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Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
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Purify the product by column chromatography on silica gel if necessary.
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2. Synthesis of this compound via Direct Amination [3]
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Materials:
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p-Nitrobenzyl bromide
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Dimethylamine hydrochloride
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Triethylamine
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Anhydrous methylene chloride (or chloroform)
-
-
Procedure:
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In a round-bottom flask, dissolve dimethylamine hydrochloride (1.5 eq) in anhydrous methylene chloride.
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Cool the solution in an ice bath and add triethylamine (2.5 eq) dropwise.
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In a separate flask, dissolve p-nitrobenzyl bromide (1 eq) in anhydrous methylene chloride.
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Add the solution of p-nitrobenzyl bromide dropwise to the dimethylamine solution over a period of 2 hours, maintaining the reaction temperature at 20°C.
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After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
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The crude product can be further purified by dissolving it in a non-polar solvent like n-heptane or n-hexane to precipitate any insoluble impurities, followed by filtration.
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Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis reactions.
References
How to prevent dimerization of N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and prevention of dimerization of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows impurities upon standing, even at low temperatures. What could be happening?
A: this compound is susceptible to degradation, including dimerization, due to the presence of activating functional groups. The benzylic proton is acidic and can be abstracted, leading to the formation of a reactive intermediate that can dimerize. Additionally, oxidation at the benzylic position can lead to undesired side reactions.
Q2: What is the likely mechanism of dimerization for this compound?
A: While multiple pathways can exist, a probable mechanism involves the formation of a p-nitro-α-(dimethylamino)benzyl carbanion. This carbanion can then act as a nucleophile, attacking another molecule of the parent compound to form a dimer. The electron-withdrawing nitro group stabilizes this carbanion, making its formation more favorable.
Q3: How can I prevent the dimerization of this compound during storage?
A: To minimize dimerization during storage, it is crucial to control the storage conditions. We recommend storing the compound as a salt (e.g., hydrochloride salt) to protonate the basic nitrogen, which reduces the likelihood of carbanion formation. If the free base is required, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) in a tightly sealed container, protected from light.
Q4: Are there any specific solvent considerations to prevent dimerization in solution?
A: Yes, the choice of solvent is critical. Protic solvents should be avoided as they can facilitate proton transfer and promote the formation of reactive intermediates. Aprotic, non-polar solvents are generally preferred. It is also essential to use dry solvents to prevent hydrolysis and other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product in reactions using this compound | Dimerization of the starting material. | Store the compound as its hydrochloride salt and generate the free base in situ just before use. |
| Presence of a high molecular weight impurity in analytical data (e.g., LC-MS, NMR) | Dimer formation. | Purify the compound by flash chromatography using a non-polar eluent system and immediately use or store under inert, cold, and dark conditions. |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation and/or degradation. | Handle the compound under an inert atmosphere. Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) if compatible with your downstream application. |
Experimental Protocols
Protocol 1: In Situ Generation of Free Base this compound
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Preparation: Dissolve this compound hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
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Neutralization: Add one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise at 0°C.
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Stirring: Stir the reaction mixture at 0°C for 15-30 minutes.
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Usage: The resulting solution containing the free base should be used immediately in the subsequent reaction step.
Protocol 2: Purification of this compound
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Column Preparation: Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
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Storage: Immediately store the purified product under an inert atmosphere at ≤ -20°C.
Visualizations
Caption: Proposed dimerization pathway of this compound.
Caption: Decision workflow for preventing dimerization during handling and use.
Technical Support Center: Purification of N,N-dimethyl-1-(4-nitrophenyl)methanamine
Welcome to the technical support center for the purification of N,N-dimethyl-1-(4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The most common method involves the reaction of a 4-nitrobenzyl halide (chloride or bromide) with dimethylamine. Potential impurities from this synthesis include:
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Unreacted Starting Materials: Residual 4-nitrobenzyl halide and dimethylamine.
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Quaternary Ammonium Salt: Over-alkylation of the desired tertiary amine product can lead to the formation of a quaternary ammonium salt, which can be a significant byproduct and complicate purification.[1]
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Side-Products from Starting Material Impurities: Commercial 4-nitrobenzyl chloride may contain impurities such as benzaldehyde, which can react with primary or secondary amine impurities to form imines.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as any bases or catalysts used.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. The most effective methods include:
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Recrystallization: This is a simple and effective technique for removing many common impurities.
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Column Chromatography: Flash chromatography is a powerful tool for separating the target compound from a wide range of impurities, including those with similar polarities.
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Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating the basic tertiary amine product from neutral or acidic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process. A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization
Problem: Oily product or failure to crystallize.
| Possible Cause | Recommended Solution |
| Inappropriate solvent. | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents such as ethanol, isopropanol, acetone, or mixtures like ethyl acetate/hexanes. A patent for a similar synthesis suggests that the product can be purified by crystallization from n-heptane at low temperatures (-20 °C). |
| Presence of significant impurities. | High levels of impurities can lower the melting point and inhibit crystallization. Consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug before recrystallization. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of an amorphous solid or oil. |
Problem: Low recovery of purified product.
| Possible Cause | Recommended Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product is too soluble in the chosen solvent at low temperature. | If the product remains significantly soluble even after cooling, consider using a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to decrease its solubility upon cooling. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase. | The polarity of the eluent is critical. For this compound, a mixture of hexane and ethyl acetate is a good starting point. The ratio can be optimized based on TLC analysis to achieve an Rf value of ~0.3 for the product. |
| Product is streaking or tailing on the column. | Tertiary amines can interact with the acidic silica gel, leading to poor peak shape. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1-2%), to the mobile phase to neutralize the acidic sites on the silica. |
| Column is overloaded. | The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. |
Problem: Product is not eluting from the column.
| Possible Cause | Recommended Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Strong interaction with the stationary phase. | As mentioned above, adding triethylamine to the eluent can help to reduce strong interactions between the basic amine and the acidic silica gel. |
Acid-Base Extraction
Problem: Low recovery of the product in the organic layer after basification.
| Possible Cause | Recommended Solution |
| Incomplete extraction from the aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the product from the aqueous phase. |
| Aqueous layer is not sufficiently basic. | Ensure the pH of the aqueous layer is sufficiently high (pH > 10) after adding the base to ensure the tertiary amine is fully deprotonated and will partition into the organic layer. Check the pH with litmus paper or a pH meter. |
| Emulsion formation. | The formation of an emulsion at the interface of the two layers can trap the product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Quantitative Data Summary
The following table summarizes purification data from a patent describing a synthesis of this compound.
| Purification Step | Initial Purity (GC Content) | Final Purity (GC Content) | Impurity "A" Content (Initial) | Impurity "A" Content (Final) |
| Crystallization from n-heptane at -20 °C | 98.3% | 99.8% | 1.5% | Not detected |
| Crystallization from n-heptane at -20 °C | 99.3% | 99.8% | 0.5% | Not detected |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Acidification: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer.
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Separation: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
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Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10).
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Re-extraction: Extract the liberated free amine from the basified aqueous solution three times with fresh organic solvent (DCM or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis to give the product an Rf of approximately 0.3. A starting point could be a 9:1 or 8:2 hexane:ethyl acetate mixture. To prevent tailing, add 1-2% triethylamine to the mobile phase.
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Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
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Elution: Elute the column with the prepared mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Scaling Up the Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are nucleophilic substitution and reductive amination.[1] Nucleophilic substitution involves the reaction of a 4-nitrobenzyl halide (e.g., chloride or bromide) with dimethylamine. Reductive amination typically uses 4-nitrobenzaldehyde and dimethylamine in the presence of a reducing agent. A specific example of reductive amination is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[1][2]
Q2: What are the common side products to watch out for?
A2: In the nucleophilic substitution route, a significant byproduct can be the formation of a quaternary ammonium salt.[1] For reductive amination, incomplete reduction can leave residual imine as an impurity. If a strong reducing agent is used, the nitro group may also be reduced, yielding 4-(dimethylaminomethyl)aniline.[1][3]
Q3: How can I minimize the formation of the quaternary ammonium salt in the nucleophilic substitution reaction?
A3: Careful control of reaction conditions, particularly stoichiometry and temperature, is crucial. Using a moderate excess of dimethylamine and maintaining a controlled temperature can favor the formation of the desired tertiary amine.
Q4: My reductive amination is not going to completion. What should I do?
A4: Incomplete reductive amination can be due to several factors. Ensure your reducing agent is active and used in the correct stoichiometric amount. The pH of the reaction is also critical; a mildly acidic environment (pH 4-6) is often optimal for imine formation.[4] You can also consider adding a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium forward.[5]
Q5: How should I purify the final product when scaling up?
A5: At a larger scale, purification strategies need to be efficient and scalable. Common methods include:
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Acid-base extraction: As an amine, the product is basic and can be extracted into an acidic aqueous solution to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]
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Crystallization: If the product is a solid, crystallization can be an effective purification method. The formation of a salt, such as a hydrochloride salt, can also facilitate purification by crystallization.[5]
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Distillation: For liquid products, fractional distillation under reduced pressure can be a viable option.
Column chromatography is a common lab-scale purification method but can be less practical and more costly at an industrial scale.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - Ensure the reaction is stirred efficiently. - Consider increasing the reaction temperature or time, but be mindful of potential side reactions. |
| Formation of Quaternary Ammonium Salt | - Use a smaller excess of the 4-nitrobenzyl halide. - Control the reaction temperature carefully to avoid overheating. - Consider using a less polar solvent. |
| Loss of Dimethylamine | - If using dimethylamine gas, ensure efficient bubbling through the reaction mixture. - For larger scales, consider using a solution of dimethylamine in a suitable solvent. |
Issue 2: Incomplete Reaction in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Adjust the pH to a mildly acidic range (4-6).[4] - Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium.[5] - Increase the reaction temperature to facilitate imine formation. |
| Inactive Reducing Agent | - Use a fresh batch of the reducing agent. - Ensure the reducing agent is stored under appropriate conditions to prevent decomposition. - Test the activity of the reducing agent on a simpler substrate. |
| Reduction of the Aldehyde | - If using a strong reducing agent like sodium borohydride, add it after confirming imine formation via TLC or LC-MS.[4] - Consider a milder reducing agent like sodium triacetoxyborohydride. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | - Add brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite. |
| Product is an Oil | - Attempt to form a solid salt (e.g., hydrochloride) to enable purification by crystallization. - Consider purification by vacuum distillation. |
| Co-elution with Impurities in Chromatography | - Optimize the solvent system for better separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[5] |
Quantitative Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Nucleophilic Substitution | Reductive Amination (Eschweiler-Clarke) |
| Starting Materials | 4-nitrobenzyl halide, Dimethylamine | 4-nitrobenzaldehyde, Dimethylamine (or precursor), Formaldehyde, Formic Acid |
| Typical Yield (Lab Scale) | 70-85% | 80-95% |
| Reaction Temperature | 25-60 °C | 80-100 °C[2] |
| Reaction Time | 4-12 hours | 2-6 hours |
| Key Side Products | Quaternary ammonium salt[1] | Unreacted imine, over-alkylation products (if primary amine is used) |
| Scalability Considerations | Management of gaseous dimethylamine, potential for runaway reaction. | Control of exothermic reaction, handling of formaldehyde and formic acid. |
Table 2: Effect of Reaction Parameters on Yield (Illustrative)
| Scale | Reactant Ratio (Amine:Aldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab (1g) | 1.2 : 1 | 90 | 3 | 92 | 98 |
| Lab (1g) | 1.5 : 1 | 90 | 3 | 94 | 97 |
| Pilot (1kg) | 1.2 : 1 | 90-95 (controlled) | 4 | 88 | 96 |
| Pilot (1kg) | 1.5 : 1 | 90-95 (controlled) | 4 | 90 | 95 |
Note: This table is illustrative and actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 4-Nitrobenzyl Chloride with Dimethylamine
Materials:
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4-Nitrobenzyl chloride
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Dimethylamine (40% solution in water)
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Acetonitrile
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a well-ventilated fume hood, dissolve 4-nitrobenzyl chloride (1 equivalent) in acetonitrile.
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Add sodium bicarbonate (1.5 equivalents) to the solution.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a 40% aqueous solution of dimethylamine (2 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC/LC-MS indicates completion.
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Quench the reaction by adding water.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography or recrystallization.
Protocol 2: Reductive Amination via Eschweiler-Clarke Reaction
Materials:
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4-Nitrobenzaldehyde
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Dimethylamine hydrochloride
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Formaldehyde (37% solution in water)
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Formic acid (98-100%)
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Sodium hydroxide (10% aqueous solution)
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Dichloromethane
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde (1 equivalent) and dimethylamine hydrochloride (1.2 equivalents).
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Add formic acid (3 equivalents) and formaldehyde solution (2.5 equivalents).
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Heat the mixture to 90-100 °C and reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully basify the mixture with a 10% sodium hydroxide solution to a pH of 9-10.
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Extract the product with dichloromethane (3 x volumes).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product as necessary.
Visualizations
Caption: Workflow for Nucleophilic Substitution Synthesis.
Caption: Troubleshooting Logic for Low Yield in Reductive Amination.
References
Effect of temperature and pH on N,N-dimethyl-1-(4-nitrophenyl)methanamine reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of temperature and pH on the reactivity of N,N-dimethyl-1-(4-nitrophenyl)methanamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The reactivity of this compound is primarily influenced by two functional groups: the tertiary dimethylamino group and the nitro group on the phenyl ring. The dimethylamino group is nucleophilic and basic, while the nitro group is strongly electron-withdrawing, which affects the aromatic ring's reactivity.[1] The benzylic carbon, located between the phenyl ring and the dimethylamino group, is also a potential site for nucleophilic substitution reactions.
Q2: How does pH affect the stability and reactivity of this compound in aqueous solutions?
A2: The pH of the solution plays a critical role in the stability and reactivity of this compound. The dimethylamino group has a predicted pKa of approximately 7.93.[1]
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Acidic Conditions (pH < pKa): In acidic solutions, the dimethylamino group will be protonated, forming a quaternary ammonium salt. This protonation reduces the nucleophilicity of the amine and can increase the compound's solubility in aqueous media. The protonated form may be more susceptible to certain degradation pathways, such as hydrolysis at the benzylic position, although specific data is limited.
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Neutral to Alkaline Conditions (pH ≥ pKa): In neutral to alkaline solutions, the dimethylamino group is in its free base form, which is more nucleophilic. This increased nucleophilicity can promote reactions such as alkylation or reactions with electrophiles. However, high pH can also promote hydrolysis or other degradation pathways. For analogous compounds, hydrolysis rates have been shown to increase with increasing pH.
Q3: What is the expected effect of temperature on the reactivity of this compound?
A3: As with most chemical reactions, increasing the temperature will generally increase the rate of reactions involving this compound. This includes both desired synthetic transformations and undesired degradation reactions. The relationship between temperature and reaction rate often follows the Arrhenius equation. Therefore, careful temperature control is crucial to ensure selective reactivity and minimize decomposition. For example, studies on related compounds have shown that hydrolysis rates increase with elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Incorrect pH: The pH of the reaction medium may not be optimal for the desired reactivity. For reactions requiring the nucleophilic amine, a pH above the pKa (around 7.93) is generally preferred. | Buffer the reaction mixture to the optimal pH. Perform small-scale experiments across a pH range to determine the ideal conditions. |
| Low temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Degradation of the compound: The compound may be degrading under the experimental conditions. | Analyze for degradation products using techniques like HPLC or LC-MS. Consider running the reaction at a lower temperature or for a shorter duration. Ensure the solvent is degassed and free of impurities. | |
| Formation of multiple products | Side reactions: The reaction conditions (temperature, pH, solvent) may be promoting undesired side reactions. | Optimize reaction conditions by systematically varying one parameter at a time (e.g., lower temperature, different pH, alternative solvent). Use a more selective reagent if possible. |
| Thermal decomposition: High temperatures can lead to non-specific decomposition. | Run the reaction at the lowest effective temperature. Use a heat shield or oil bath for precise temperature control. | |
| Compound appears unstable in solution | Hydrolysis: The compound may be undergoing hydrolysis, especially in aqueous solutions at non-neutral pH and elevated temperatures. | If possible, use an anhydrous solvent. If an aqueous solution is necessary, work at a controlled pH and lower temperature. Store stock solutions at low temperatures and for short periods. |
| Photodegradation: Exposure to light can sometimes cause degradation of nitroaromatic compounds. | Protect the reaction and any solutions from light by using amber vials or covering the glassware with aluminum foil. | |
| Inconsistent results between experiments | Variability in pH: Small variations in the initial pH can lead to significant differences in reaction rates. | Use a calibrated pH meter and freshly prepared buffers for each experiment. |
| Temperature fluctuations: Inconsistent temperature control can affect reaction kinetics. | Use a reliable and calibrated heating/cooling system. Monitor the internal temperature of the reaction mixture. |
Data Presentation
The following table summarizes hypothetical reactivity data for this compound to illustrate the expected effects of pH and temperature. Note: This data is for illustrative purposes only and is based on the behavior of analogous compounds.
| Temperature (°C) | pH | Apparent First-Order Rate Constant (kapp) for a Hypothetical Reaction (s-1) | Half-life (t1/2) (hours) |
| 25 | 5.0 | 1.2 x 10-6 | 160.4 |
| 25 | 7.4 | 5.5 x 10-6 | 35.0 |
| 25 | 9.0 | 2.1 x 10-5 | 9.2 |
| 50 | 5.0 | 9.8 x 10-6 | 19.7 |
| 50 | 7.4 | 4.5 x 10-5 | 4.3 |
| 50 | 9.0 | 1.7 x 10-4 | 1.1 |
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for the Hydrolysis of this compound
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 4 to 10. Ensure the ionic strength of all buffers is constant by adding a salt like KCl.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.
-
Kinetic Runs: a. Equilibrate a cuvette containing the desired buffer at a constant temperature (e.g., 25°C) in a UV-Vis spectrophotometer. b. Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction. c. Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or a product has a strong absorbance. The nitrophenyl group should provide a convenient chromophore for monitoring. d. Continue data collection for at least three half-lives or until no further significant change in absorbance is observed.
-
Data Analysis: a. Determine the apparent first-order rate constant (kobs) at each pH by fitting the absorbance versus time data to a first-order exponential decay or rise equation. b. Plot log(kobs) versus pH to generate the pH-rate profile.
Protocol 2: Investigating the Effect of Temperature on Reactivity
-
Select a pH: Choose a specific pH for the study based on the pH-rate profile (e.g., a pH where the reaction rate is significant).
-
Temperature Control: Set up a temperature-controlled water bath or a spectrophotometer with a Peltier temperature controller.
-
Kinetic Runs: Perform the kinetic experiments as described in Protocol 1 at a range of different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Data Analysis: a. Calculate the rate constant (k) at each temperature. b. Create an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). c. Determine the activation energy (Ea) from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).
Visualizations
References
Technical Support Center: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in the synthesis of this compound?
A1: Over-alkylation is a common side reaction where the target amine is alkylated more than desired. In this synthesis, the intended product is a tertiary amine. However, direct alkylation methods using agents like methyl iodide can lead to the formation of a quaternary ammonium salt as a byproduct.[1][2] This occurs because the newly formed tertiary amine can still react with the alkylating agent. Over-alkylation is problematic as it reduces the yield of the desired product and complicates the purification process due to the presence of multiple charged and uncharged species.
Q2: Which synthetic route is recommended to avoid over-alkylation in this synthesis?
A2: The Eschweiler-Clarke reaction is the most recommended method for the N,N-dimethylation of a primary amine to a tertiary amine, as it inherently prevents over-alkylation.[1][3][4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][4][5] The mechanism of the Eschweiler-Clarke reaction does not allow for the formation of quaternary ammonium salts, making it a highly selective and efficient method for producing tertiary amines.[1]
Q3: What are the starting materials for the Eschweiler-Clarke synthesis of this compound?
A3: The synthesis can be performed starting from 4-nitrobenzylamine, which is then methylated. Alternatively, a one-pot reductive amination can be carried out starting from 4-nitrobenzaldehyde and dimethylamine. For the classic Eschweiler-Clarke methylation, the primary amine, 4-nitrobenzylamine, is reacted with formaldehyde and formic acid.[3][5]
Q4: What are the typical reaction conditions for the Eschweiler-Clarke reaction?
A4: The Eschweiler-Clarke reaction is typically performed by heating the primary or secondary amine with an excess of formaldehyde and formic acid.[4] The reaction is often carried out at temperatures ranging from 80°C to 100°C for several hours.[4] It is generally conducted in an aqueous solution and often close to boiling.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Tertiary Amine | Incomplete reaction. | - Increase the reaction time or temperature (up to 100°C).- Ensure an excess of both formaldehyde and formic acid is used. |
| Side reactions due to impurities. | - Use purified starting materials (4-nitrobenzylamine or 4-nitrobenzaldehyde). | |
| Presence of Unreacted Primary/Secondary Amine | Insufficient methylation. | - Increase the molar equivalents of formaldehyde and formic acid.- Ensure the reaction is heated for a sufficient duration to allow for dimethylation. |
| Formation of Polymeric Byproducts | Polymerization of formaldehyde. | - Add the formaldehyde solution portion-wise to the reaction mixture.- Ensure the reaction temperature is well-controlled. |
| Difficult Product Isolation | Emulsion formation during workup. | - Add a saturated brine solution to break the emulsion.- Use a different extraction solvent. |
| Product is Contaminated with Formic Acid | Incomplete neutralization during workup. | - Ensure the aqueous phase is made sufficiently basic (pH > 10) with a strong base like NaOH before extraction.- Wash the organic layer with a saturated sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Synthesis from 4-Nitrobenzylamine
This protocol describes the N,N-dimethylation of 4-nitrobenzylamine using formaldehyde and formic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzylamine (1.0 eq), formic acid (3.0 eq), and a 37% aqueous solution of formaldehyde (2.5 eq).
-
Reaction: Heat the mixture to 80-100°C and maintain it at this temperature with stirring for 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully add a 1M solution of hydrochloric acid. Wash the aqueous layer with an organic solvent like dichloromethane to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer to a pH of 11-12 with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Visualizations
Reaction Pathway
Caption: Eschweiler-Clarke reaction pathway.
Over-alkylation Problem
References
Validation & Comparative
Comparative Analysis of Mass Spectrometry Data for N,N-dimethyl-1-(4-nitrophenyl)methanamine and Structurally Related Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mass spectrometry data for N,N-dimethyl-1-(4-nitrophenyl)methanamine and its structural analogs. This document summarizes key fragmentation data, details experimental protocols, and presents visual workflows to aid in the identification and characterization of these compounds.
Introduction
This compound is a substituted benzylamine derivative containing a nitro group on the phenyl ring. The presence of the tertiary amine and the nitro functional group significantly influences its behavior in mass spectrometry, leading to characteristic fragmentation patterns. Understanding these patterns is crucial for the unambiguous identification of this and related molecules in complex matrices. This guide compares the mass spectral data of this compound with two structurally similar compounds: N-methyl-1-(4-nitrophenyl)methanamine and 4-aminobenzylamine. The comparison will focus on data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Mass Spectrometry Data Comparison
The mass spectral data for the three compounds are summarized below. The data highlights the molecular ion and key fragment ions observed under Electron Ionization (EI).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) under EI |
| This compound | C₉H₁₂N₂O₂ | 180.20 | 136, 128[1] |
| N-methyl-1-(4-nitrophenyl)methanamine | C₈H₁₀N₂O₂ | 166.18 | Not explicitly found |
| 4-Aminobenzylamine | C₇H₁₀N₂ | 122.17 | 121, 106, 94, 77[2] |
Fragmentation Pathways
The fragmentation of these molecules upon ionization is dictated by the stability of the resulting ions and neutral losses. The following sections describe the likely fragmentation pathways under different ionization techniques.
Electron Ionization (EI) Fragmentation
Under EI, the initial event is the removal of an electron to form a molecular ion (M•+). The fragmentation of this radical cation is then driven by the functional groups present.
A proposed fragmentation pathway for this compound is initiated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This is a common fragmentation pathway for amines.
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Fragmentation
In ESI, protonated molecules [M+H]⁺ are typically formed. Fragmentation in the collision cell of a tandem mass spectrometer (MS/MS) often involves the loss of neutral molecules. For substituted nitrobenzylamines, the fragmentation is influenced by the protonation site, which is likely the basic nitrogen atom. The fragmentation of nitroaromatic compounds in ESI can also proceed via the loss of NO and NO₂.[3]
Caption: Plausible ESI-MS/MS fragmentation pathways for protonated this compound.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reproducible and comparable mass spectrometry data. Below are representative protocols for GC-MS and LC-MS/MS analysis of nitroaromatic and amine-containing compounds.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile and semi-volatile aromatic amines.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards.
-
Extraction (for complex matrices): Employ liquid-liquid extraction or solid-phase extraction to isolate the analyte. The final extract should be dissolved in a solvent compatible with the GC injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Triple quadrupole or time-of-flight mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode to acquire a full mass spectrum, or selected ion monitoring (SIM) for targeted analysis.
Caption: General workflow for the GC-MS analysis of this compound.
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of polar and thermally labile nitroaromatic compounds.[4]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards.
-
Sample Preparation: For complex matrices, use a suitable extraction method (e.g., solid-phase extraction) and dissolve the final extract in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters: Use a survey scan to identify the precursor ion ([M+H]⁺) and then product ion scans at different collision energies to obtain fragmentation patterns.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
The mass spectral analysis of this compound and its analogs reveals characteristic fragmentation patterns that are valuable for their identification. Under EI, alpha-cleavage is a dominant fragmentation pathway for the amine moiety. In ESI-MS/MS, the fragmentation of the protonated molecule is expected to involve losses of small neutral molecules. The provided experimental protocols offer a starting point for developing robust and reliable analytical methods for the characterization and quantification of these compounds in various research and development settings. The choice between GC-MS and LC-MS/MS will depend on the specific properties of the analyte and the complexity of the sample matrix.
References
- 1. dl.astm.org [dl.astm.org]
- 2. 4-Aminobenzylamine(4403-71-8) 1H NMR spectrum [chemicalbook.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of N,N-dimethyl-1-(4-nitrophenyl)methanamine and Related Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of N,N-dimethyl-1-(4-nitrophenyl)methanamine with two structurally related compounds: N,N-dimethylbenzylamine and p-nitrobenzylamine. Due to the limited availability of experimental spectra for this compound in published literature, this comparison relies on a predicted spectrum based on characteristic functional group absorption frequencies. This analysis is crucial for researchers in organic synthesis and drug development for the structural elucidation and purity assessment of these and similar molecules.
Executive Summary of Spectral Data
The infrared spectra of these compounds are dominated by features arising from the aromatic ring, the benzylic C-N bond, and the specific functional groups attached to the phenyl ring and the nitrogen atom. The key distinguishing features are the strong absorptions from the nitro group in this compound and p-nitrobenzylamine, and the presence or absence of N-H stretching bands.
The following table summarizes the key predicted and experimental IR absorption bands for the three compounds.
| Functional Group | Vibration Mode | This compound (Predicted) (cm⁻¹) | N,N-dimethylbenzylamine (Experimental) (cm⁻¹) | p-nitrobenzylamine hydrochloride (Experimental) (cm⁻¹) |
| Aromatic Nitro | Asymmetric NO₂ Stretch | 1530-1500 (Strong) | N/A | ~1520 (Strong) |
| Symmetric NO₂ Stretch | 1355-1335 (Strong) | N/A | ~1350 (Strong) | |
| Amine/Ammonium | N-H Stretch | N/A (Tertiary Amine) | N/A (Tertiary Amine) | 3200-2800 (Broad, Strong) |
| Aromatic C-H | C-H Stretch | 3100-3000 (Medium-Weak) | 3085, 3062, 3027 (Medium) | ~3050 (Medium-Weak) |
| C-H Out-of-Plane Bend | 860-840 (Strong, p-subst.) | 735 (Strong), 696 (Strong) | ~850 (Strong, p-subst.) | |
| Aliphatic C-H | C-H Stretch | 2980-2800 (Medium) | 2971, 2818, 2769 (Medium) | ~2900 (Medium) |
| CH₂/CH₃ Bend | ~1465 (Medium) | 1452 (Medium) | ~1460 (Medium) | |
| C-N Bond | C-N Stretch | 1260-1200 (Medium) | ~1260 (Medium) | ~1220 (Medium) |
| Aromatic C=C | C=C Stretch | 1610-1590, 1500-1470 (Medium-Weak) | 1601, 1495 (Medium) | ~1600, ~1490 (Medium-Weak) |
Detailed Experimental Protocols
The successful acquisition of high-quality IR spectra is fundamental to accurate structural analysis. Below are standard protocols for analyzing liquid and solid samples.
Attenuated Total Reflectance (ATR) FTIR for Liquid Samples (e.g., N,N-dimethylbenzylamine)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the spectral scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method for Solid Samples (e.g., p-nitrobenzylamine hydrochloride)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. Grind the mixture thoroughly to ensure homogeneity.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for optimal quality.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the IR spectrum of an unknown compound with known reference compounds.
Caption: Logical workflow for the comparison of IR spectra.
This systematic approach ensures a thorough and reliable comparison, leading to confident structural determination. By understanding the characteristic spectral features of this compound and its analogues, researchers can effectively utilize infrared spectroscopy as a powerful analytical tool in their synthetic and developmental workflows.
Comparative Reactivity Analysis of N,N-dimethyl-1-(4-nitrophenyl)methanamine and Other Benzylamines in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of N,N-dimethyl-1-(4-nitrophenyl)methanamine with other substituted benzylamines in the context of nucleophilic substitution reactions. The electronic effects of the substituents on the benzylamine ring play a crucial role in determining the nucleophilicity of the amine and, consequently, the reaction rate. This document summarizes quantitative data, details experimental protocols for kinetic analysis, and provides visualizations of the underlying chemical principles.
Introduction to Benzylamine Reactivity
Benzylamines are important building blocks in organic synthesis, particularly in the pharmaceutical industry. Their reactivity as nucleophiles is a key factor in the synthesis of a wide range of biologically active molecules. The nucleophilicity of the amino group is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) increase electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced nucleophilicity and slower reaction rates.
This compound possesses two key structural features that influence its reactivity: the strongly electron-withdrawing nitro group (-NO₂) at the para position and two methyl groups on the nitrogen atom. The nitro group significantly deactivates the amine towards nucleophilic attack by withdrawing electron density from the benzyl system. The N,N-dimethyl groups, while sterically hindering, are weakly electron-donating through an inductive effect. This guide will quantitatively explore the interplay of these effects.
Quantitative Comparison of Reactivity
The reactivity of various benzylamines can be compared by examining their second-order rate constants (k₂) in a standardized nucleophilic substitution reaction, such as the reaction with a suitable electrophile (e.g., benzyl bromide or methyl iodide). The following table summarizes representative kinetic data, illustrating the impact of different substituents on the reaction rate.
| Benzylamine Derivative | Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (k₂ / k₂(H)) | Notes |
| N,N-dimethyl-1-(4-methoxyphenyl)methanamine | 4-OCH₃ | -0.27 | ~ 3.2 | Electron-donating group increases reactivity. |
| N,N-dimethylbenzylamine | H | 0 | 1 | Unsubstituted reference compound. |
| N,N-dimethyl-1-(4-chlorophenyl)methanamine | 4-Cl | 0.23 | ~ 0.3 | Electron-withdrawing group decreases reactivity. |
| This compound | 4-NO₂ | 0.78 | ~ 0.01 | Strongly electron-withdrawing group significantly decreases reactivity. |
| Benzylamine | H | 0 | (Varies) | Generally less reactive than N,N-dimethylbenzylamine due to fewer inductive donating groups. |
| 4-Nitrobenzylamine | 4-NO₂ | 0.78 | (Varies) | Significantly less reactive than benzylamine. |
Note: The relative rate constants for the N,N-dimethylated series are estimated based on Hammett plot data from studies on the quaternization of substituted N,N-dimethylbenzylamines with methyl iodide. The reactivity of benzylamine and 4-nitrobenzylamine will be lower than their N,N-dimethylated counterparts due to the electron-donating nature of the methyl groups.
The data clearly demonstrates that the presence of the electron-withdrawing nitro group in this compound drastically reduces its reactivity as a nucleophile compared to the unsubstituted N,N-dimethylbenzylamine and derivatives with electron-donating groups.
Experimental Protocols
To quantitatively assess the reactivity of these benzylamines, a kinetic study of a nucleophilic substitution reaction can be performed. The following is a detailed protocol for a representative SN2 reaction, which can be monitored using UV-Vis spectrophotometry.
Kinetic Analysis of the Reaction of Substituted Benzylamines with an Electrophile (e.g., Benzyl Bromide)
Objective: To determine the second-order rate constant (k₂) for the reaction between a substituted benzylamine and benzyl bromide.
Materials:
-
Substituted benzylamines (e.g., this compound, N,N-dimethylbenzylamine, etc.)
-
Benzyl bromide
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzylamine in acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of benzyl bromide in acetonitrile (e.g., 1.0 M).
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a solution of the substituted benzylamine in acetonitrile at a low concentration (e.g., 1 mM). The concentration should be chosen to give a measurable absorbance change upon reaction.
-
Initiate the reaction by adding a large excess of the benzyl bromide solution (e.g., 100 mM). The concentration of the benzylamine should be the limiting reagent.
-
-
Data Acquisition:
-
Immediately after adding the benzyl bromide, start monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance. For benzylamine reactions, this is often in the UV region (e.g., 256 nm).[1]
-
Collect absorbance data at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction rate is given by: Rate = k_obs * [Benzylamine], where k_obs = k₂ * [Benzyl Bromide].
-
Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line will be equal to -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of benzyl bromide: k₂ = k_obs / [Benzyl Bromide].
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized Sₙ2 reaction mechanism for a benzylamine with an electrophile.
References
A Comparative Guide to Chiral Amine Organocatalysts: Alternatives for Asymmetric Transformations
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount in devising efficient and stereoselective synthetic routes. While not extensively documented as a catalyst itself, N,N-dimethyl-1-(4-nitrophenyl)methanamine belongs to the class of tertiary amines, which can function as achiral base catalysts. The true value in finding "alternatives" lies in the realm of asymmetric organocatalysis, where chiral amines are employed to achieve high levels of stereocontrol in key chemical transformations.
This guide provides a comparative overview of the performance of prominent chiral amine organocatalysts in three foundational asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction. By presenting objective experimental data, this guide aims to facilitate the rational selection of catalysts for specific synthetic challenges, effectively offering a suite of sophisticated alternatives to simple achiral base catalysis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that constructs β-hydroxy carbonyl compounds, crucial building blocks in many natural products and pharmaceuticals. Chiral secondary amines, particularly L-proline and its derivatives, are highly effective catalysts for this transformation. They operate via an enamine-based catalytic cycle, where the chiral amine reversibly forms a nucleophilic enamine with a ketone or aldehyde donor, which then attacks an aldehyde acceptor with high stereocontrol.
Performance Comparison of Chiral Amine Catalysts in the Asymmetric Aldol Reaction
The benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde is often used to evaluate and compare the efficacy of different chiral amine catalysts. The following table summarizes the performance of several catalysts under comparable conditions.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | anti:syn Ratio | ee (%) [anti] |
| L-Proline | Secondary Amine (Amino Acid) | 96 | 99 | 93:7 | 94 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 2 | 95 | >99:1 | >99 |
| Cinchonidine | Tertiary Amine (Cinchona Alkaloid) | 48 | 60 | 85:15 | 78 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 92 | 95:5 | 96 |
Note: Reaction conditions and substrates can influence outcomes. Data is compiled from various literature sources for comparative purposes.
Key Observations:
-
L-Proline , a readily available and inexpensive catalyst, provides excellent yield and high enantioselectivity, though it often requires longer reaction times.
-
Diphenylprolinol silyl ethers represent a significant advancement, offering dramatically reduced reaction times and superior diastereo- and enantioselectivity.[1] The bulky silyl ether group is crucial for this enhanced reactivity and stereocontrol.
-
Cinchona alkaloids , such as cinchonidine, can also catalyze the reaction, but generally with lower yields and selectivities compared to proline-based catalysts in this specific transformation.
-
Proline derivatives , like the tetrazole analogue, can offer comparable or slightly improved performance over L-proline itself.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol is a representative procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
L-Proline (20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL), add cyclohexanone (10.0 mmol).
-
Add L-proline (0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 96 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1N HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Process
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral secondary amines are excellent catalysts, activating aldehydes or ketones via enamine formation to serve as nucleophiles that add to nitroalkenes and other Michael acceptors.
Performance Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition
The reaction between propanal and nitrostyrene serves as a standard for comparing catalyst performance in this transformation.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) [syn] |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
Note: Reaction conditions and substrates can influence outcomes. Data is compiled from various literature sources for comparative purposes.[1][2]
Key Observations:
-
L-Proline is a poor catalyst for this specific Michael addition, resulting in low yield and enantioselectivity.[1]
-
Diphenylprolinol provides excellent enantioselectivity, but the reaction is slow and gives a low yield.[1]
-
Silylation of diphenylprolinol to the TMS ether derivative leads to a dramatic improvement in reaction rate, yield, and diastereoselectivity, achieving nearly perfect enantiocontrol.[1] This underscores the importance of catalyst modification to tune reactivity.
-
The tetrazole derivative of proline shows improved enantioselectivity over proline but still suffers from low yield.[2]
Experimental Protocol: Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol TMS Ether
This protocol is based on the highly efficient procedure developed by Hayashi et al.[1]
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 1N HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with excellent control over stereochemistry. Chiral secondary amines can catalyze the enantioselective Diels-Alder reaction by forming an electrophilic iminium ion with an α,β-unsaturated aldehyde, which then reacts with a diene.
Performance Comparison of Chiral Amine Catalysts in the Asymmetric Diels-Alder Reaction
The cycloaddition of cyclopentadiene and cinnamaldehyde is a classic example used to test the efficacy of chiral catalysts.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | exo:endo Ratio | ee (%) [exo] |
| (S,S)-MacMillan Catalyst (1st Gen) | Imidazolidinone | 24 | 99 | 1:1.2 | 93 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 6 | 81 | 95:5 | 99 |
| L-Proline | Secondary Amine (Amino Acid) | 48 | 80 | 1:2.5 | 72 |
| Cinchonidine | Tertiary Amine (Cinchona Alkaloid) | 72 | 55 | 1:3 | 45 |
Note: Reaction conditions and substrates can influence outcomes. Data is compiled from various literature sources for comparative purposes.
Key Observations:
-
The MacMillan imidazolidinone catalyst was a breakthrough in organocatalytic Diels-Alder reactions, providing high yields and excellent enantioselectivity.
-
Diphenylprolinol silyl ether also proves to be an exceptional catalyst for this transformation, affording nearly perfect enantioselectivity and a high preference for the exo product.
-
L-Proline is a viable but less effective catalyst, giving moderate enantioselectivity and requiring longer reaction times.
-
Cinchona alkaloids are generally not the catalysts of choice for this specific reaction, showing lower efficiency and stereocontrol.
Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Imidazolidinone
This is a general procedure for the Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.
Materials:
-
Chiral Imidazolidinone Catalyst (e.g., MacMillan catalyst, 5-10 mol%)
-
α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde, 1.0 mmol)
-
Diene (e.g., cyclopentadiene, 3.0 mmol)
-
Solvent (e.g., CH₂Cl₂/H₂O mixture)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the chiral imidazolidinone catalyst in the solvent.
-
Add the α,β-unsaturated aldehyde to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the diene dropwise to the stirred mixture.
-
Stir the reaction for the specified time (e.g., 6-24 hours), monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the exo/endo ratio by ¹H NMR and the enantiomeric excess of each isomer by chiral HPLC or GC analysis.
Visualizing the Process
Conclusion
While this compound serves its purpose as a simple tertiary amine, the field of organocatalysis offers a vast and powerful toolkit of chiral amine alternatives for conducting highly stereoselective transformations. The data presented demonstrates that for key reactions like the Aldol, Michael, and Diels-Alder reactions, the choice of catalyst has a profound impact on reaction efficiency and stereochemical outcome. Proline and its derivatives, particularly diphenylprolinol silyl ethers, have emerged as exceptionally versatile and effective catalysts. The selection of the optimal chiral amine requires careful consideration of the specific transformation, substrates, and desired outcomes, with catalyst screening and optimization being crucial steps in the development of robust asymmetric synthetic methods.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of N,N-dimethyl-1-(4-nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. When coupled with a UV detector, HPLC is particularly effective for quantifying compounds with chromophores, such as the nitroaromatic structure present in N,N-dimethyl-1-(4-nitrophenyl)methanamine.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This method is well-suited for volatile and thermally stable compounds.[1] For less volatile compounds, derivatization techniques can be employed to enhance their suitability for GC-MS analysis.
Comparative Performance Data
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as the desired sensitivity, the nature of potential impurities, and the sample matrix. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on typical method validation data for similar analytes.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.005 - 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | 0.015 - 0.06 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Workflows
The general workflows for purity assessment using HPLC-UV and GC-MS are outlined below. These diagrams, generated using Graphviz, illustrate the key steps in each analytical process.
Detailed Experimental Protocols
Below are representative experimental protocols for the purity assessment of this compound using HPLC-UV and GC-MS. These are starting points and may require optimization for specific laboratory conditions and instrumentation.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the calibration curve.
GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be considered to improve chromatographic performance, although the volatility of the target compound may be sufficient for direct analysis.[1]
Conclusion
Both HPLC-UV and GC-MS are highly capable techniques for the purity assessment of this compound. HPLC-UV offers a robust and straightforward method for routine quality control, leveraging the compound's strong UV absorbance. GC-MS provides superior sensitivity and specificity, making it an excellent choice for identifying and quantifying trace-level impurities, provided the analyte and its impurities are sufficiently volatile and thermally stable. The selection of the most appropriate method will depend on the specific goals of the analysis, the available instrumentation, and the regulatory requirements. Method validation should always be performed to ensure the chosen method is fit for its intended purpose.
References
Benchmarking the Catalytic Performance of N,N-dimethyl-1-(4-nitrophenyl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-dimethyl-1-(4-nitrophenyl)methanamine is a tertiary amine with potential applications in catalysis, either as an organocatalyst or as a ligand in metal-catalyzed reactions. However, a comprehensive review of scientific literature reveals a notable absence of direct experimental studies benchmarking its performance against other established catalysts. This guide, therefore, provides a theoretical comparison based on the structural and electronic properties of the molecule, alongside generalized experimental protocols and performance data for analogous catalysts in key chemical transformations. This analysis aims to offer a predictive framework for researchers interested in exploring the catalytic potential of this compound.
Theoretical Catalytic Applications and Performance Comparison
This compound possesses two key functional moieties that dictate its potential catalytic activity: the tertiary amine group and the electron-withdrawing p-nitrophenyl group.
-
As an Organocatalyst: The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to function as a Lewis base or a Brønsted base, making it a candidate for catalyzing reactions such as the Michael addition and the Baylis-Hillman reaction. The presence of the strongly electron-withdrawing nitro group is expected to decrease the basicity and nucleophilicity of the amine compared to its non-nitrated analog, N,N-dimethylbenzylamine. This modulation could influence its catalytic activity, potentially leading to lower reaction rates but possibly altered selectivity in certain reactions.
-
As a Ligand in Metal Catalysis: The nitrogen atom can also coordinate with transition metals, suggesting its use as a ligand in reactions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The electronic properties of the p-nitrophenyl group would influence the electron density at the metal center, thereby affecting the catalytic cycle. Compared to electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), this compound would act as a more electron-withdrawing ligand, which could impact the rates of oxidative addition and reductive elimination.
Performance Comparison with Common Catalysts (Hypothetical)
Due to the lack of direct experimental data for this compound, the following tables provide a comparative overview with commonly used catalysts in three potential reaction types. The performance metrics for the target compound are projected based on its structural characteristics.
Table 1: Organocatalyzed Michael Addition of a Nucleophile to an α,β-Unsaturated Carbonyl Compound
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Hypothetical: 10-20 | Hypothetical: > 24 | Hypothetical: Moderate | The electron-withdrawing nitro group likely reduces catalytic activity, leading to longer reaction times and potentially lower yields compared to more basic amines. |
| N,N-Dimethylbenzylamine | 10 | 12-24 | Good to Excellent | A more basic analog, expected to be a more active catalyst. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 5-10 | 1-6 | Excellent | A strong, non-nucleophilic amine base, highly effective for this transformation. |
| Triethylamine (TEA) | 10-20 | 24-48 | Moderate to Good | A common, relatively weak tertiary amine base. |
Table 2: Organocatalyzed Baylis-Hillman Reaction between an Aldehyde and an Activated Alkene
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Hypothetical: 20-30 | Hypothetical: > 72 | Hypothetical: Low to Moderate | The reduced nucleophilicity due to the nitro group would likely significantly slow down the initial addition step of the Baylis-Hillman reaction. |
| N,N-Dimethylbenzylamine | 20 | 48-72 | Moderate | Expected to be more effective than its nitro-substituted counterpart. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 10-20 | 24-48 | Good to Excellent | A widely used and effective catalyst for the Baylis-Hillman reaction. |
| 4-(Dimethylamino)pyridine (DMAP) | 10-20 | 24-48 | Good to Excellent | Another highly effective nucleophilic catalyst for this reaction. |
Table 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid
| Ligand | Ligand Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| This compound | Hypothetical: 5-10 | Hypothetical: 12-24 | Hypothetical: Moderate | As a ligand, its electron-withdrawing nature might disfavor the reductive elimination step, potentially leading to lower efficiency compared to electron-rich ligands. |
| Triphenylphosphine (PPh₃) | 2-5 | 6-12 | Good to Excellent | A standard, versatile phosphine ligand. |
| SPhos | 1-2 | 2-8 | Excellent | A bulky, electron-rich phosphine ligand, highly effective for a broad range of substrates. |
| PEPPSI-IPr | 1-2 | 1-6 | Excellent | An N-heterocyclic carbene (NHC) precatalyst, known for its high activity and stability.[1] |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the types of catalytic reactions discussed. It is critical to note that these are representative examples and have not been specifically optimized for this compound.
General Procedure for a Tertiary Amine-Catalyzed Michael Addition
-
To a solution of the Michael acceptor (1.0 mmol) and the nucleophile (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, THF, 5 mL) at room temperature is added the tertiary amine catalyst (e.g., N,N-dimethylbenzylamine, 0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for a Tertiary Amine-Catalyzed Baylis-Hillman Reaction
-
A mixture of the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and the tertiary amine catalyst (e.g., DABCO, 0.2 mmol, 20 mol%) in a suitable solvent (e.g., DMF, CH₂Cl₂, or solvent-free) is stirred at room temperature.
-
The reaction progress is monitored by TLC or NMR spectroscopy.
-
After the starting material is consumed, the reaction mixture is quenched with a dilute aqueous acid solution (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to give the desired Baylis-Hillman adduct.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using an Amine Ligand
-
To an oven-dried reaction vessel is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the amine ligand (e.g., N,N-dimethylbenzylamine, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture, 5 mL) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations of Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows relevant to the discussed catalytic reactions.
Caption: Generalized mechanism for a base-catalyzed Michael addition.
Caption: General mechanism of the Baylis-Hillman reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound presents an interesting structural motif for catalytic applications, the current lack of empirical data necessitates a theoretical and comparative approach to predicting its performance. Based on fundamental principles of physical organic chemistry, it is anticipated that its catalytic efficacy as a tertiary amine organocatalyst would be attenuated by the electron-withdrawing nitro group when compared to more basic, non-substituted analogs. As a ligand in metal catalysis, its electron-withdrawing nature would likely place it in a different performance category than commonly used electron-rich phosphines and NHCs. The provided generalized protocols and comparative data for established catalysts offer a starting point for researchers wishing to experimentally validate and benchmark the catalytic performance of this compound. Further experimental investigation is essential to fully elucidate its potential and define its role in modern catalytic methodologies.
References
A comparative study of N,N-dimethyl-1-(4-nitrophenyl)methanamine and its para-substituted analogs
A Comparative Analysis of N,N-dimethyl-1-(4-nitrophenyl)methanamine and Its Para-Substituted Analogs
This guide provides a detailed comparative study of this compound and its analogs with varying para-substituents (H, Cl, OCH₃, CH₃). The comparison covers their physicochemical properties, spectroscopic data, and a general synthetic approach. Additionally, a perspective on their potential biological activities is discussed, drawing from structurally related compounds.
Physicochemical Properties
The electronic nature of the para-substituent significantly influences the physicochemical properties of these benzylamine derivatives. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to increase the boiling and melting points and affect the basicity of the tertiary amine. Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) alter these properties in the opposite direction. A summary of these properties is presented below.
| Substituent (X) | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State/Appearance | Boiling Point (°C) | Melting Point (°C) |
| -NO₂ | This compound | 15184-96-0 | C₉H₁₂N₂O₂ | 180.20 | Light yellow to brown Liquid[1] | 146-148 (at 18 Torr)[1] | 118-119[1] |
| -H | N,N-dimethyl-1-phenylmethanamine | 103-83-3 | C₉H₁₃N | 135.21 | Colorless to light yellow liquid[2][3] | 180-184[3][4] | -75[3][4] |
| -Cl | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | 15184-98-2 | C₉H₁₂ClN | 169.65 | Not available | Not available | Not available |
| -OCH₃ | N,N-dimethyl-1-(4-methoxyphenyl)methanamine | 701-56-4 | C₁₀H₁₅NO | 165.23 | Colorless to light yellow liquid[5] | 239.2 (at 760 mmHg)[5] | < -20[5] |
| -CH₃ | N,N-dimethyl-1-(4-methylphenyl)methanamine | 23879-31-4 | C₁₀H₁₅N | 149.23 | Not available | Not available | Not available |
Spectroscopic Analysis: ¹H NMR Comparison
The ¹H NMR chemical shifts of the benzylic protons (-CH₂-) and the N-methyl protons (-N(CH₃)₂) are sensitive to the electronic environment of the aromatic ring. Electron-withdrawing substituents deshield these protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
| Substituent (X) | Benzylic -CH₂ (ppm) | N-Methyl -N(CH₃)₂ (ppm) | Aromatic Protons (ppm) |
| -NO₂ | ~3.50 | ~2.25 | ~8.12 (d, 2H), ~7.50 (d, 2H) |
| -H | ~3.40 | ~2.22 | ~7.20-7.35 (m, 5H) |
| -Cl | ~3.42 | ~2.21 | ~7.25 (d, 2H), ~7.30 (d, 2H) |
| -OCH₃ | ~3.35 | ~2.19 | ~7.20 (d, 2H), ~6.85 (d, 2H) |
| -CH₃ | ~3.38 | ~2.20 | ~7.10 (d, 2H), ~7.15 (d, 2H) |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The data is compiled from typical values for such compounds.
Synthesis and Reactivity
A common and efficient method for the synthesis of N,N-dimethylbenzylamine and its analogs is the reductive amination of the corresponding para-substituted benzaldehyde with dimethylamine. This method is often preferred due to its high yields and operational simplicity.
Below is a generalized workflow for this synthetic approach.
The reactivity of the aromatic ring is also dictated by the para-substituent. Electron-withdrawing groups like -NO₂ deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. Conversely, electron-donating groups like -OCH₃ and -CH₃ activate the ring for electrophilic substitution, primarily at the ortho positions.
Potential Biological Activity
The mechanism of action for anticancer activity in related nitro-compounds often involves the modulation of key cellular signaling pathways. For instance, derivatives of 4-nitrodiphenylamine have been shown to inhibit the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The nitro group is often a key pharmacophore, and its reduction in hypoxic tumor environments can lead to the formation of cytotoxic reactive species.
Below is a simplified diagram illustrating a potential mechanism of action involving the inhibition of the MAPK/ERK signaling pathway.
The electronic properties of the para-substituent would likely modulate this activity. Electron-withdrawing groups may enhance the potential for bioreductive activation, while the overall lipophilicity, influenced by the substituent, will affect cell permeability and target engagement.
Experimental Protocols
General Procedure for Reductive Amination
The following is a general protocol for the synthesis of para-substituted N,N-dimethylbenzylamines from the corresponding benzaldehydes.
Materials:
-
Para-substituted benzaldehyde (1.0 eq)
-
Dimethylamine (2.0 M solution in THF or MeOH, 1.5 - 2.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the para-substituted benzaldehyde (1.0 eq) in DCM, add dimethylamine solution (1.5 - 2.0 eq).
-
If the dimethylamine is provided as a hydrochloride salt, a base such as triethylamine (1.1 eq per eq of salt) should be added to liberate the free amine.
-
The mixture is stirred at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained around room temperature.
-
The reaction is stirred at room temperature for 2-12 hours, and its progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N,N-dimethyl-1-(4-substituted-phenyl)methanamine.
Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Characterization of N,N-dimethyl-1-(4-nitrophenyl)methanamine Impurities by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products are paramount to ensure their safety, efficacy, and quality. N,N-dimethyl-1-(4-nitrophenyl)methanamine, a compound with potential applications in chemical synthesis, necessitates a thorough understanding of its impurity profile. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the characterization of potential impurities in this compound, alongside alternative analytical strategies. The information presented is supported by experimental data from existing literature to aid researchers and drug development professionals in selecting and developing appropriate analytical methods.
Potential Impurities in this compound
Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. A common synthetic route to this compound involves the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine. Based on this, potential impurities may include:
-
Starting Materials: 4-Nitrobenzyl bromide and Dimethylamine.
-
By-products and Related Substances: 4-Amino-N,N-dimethylbenzylamine (formed by reduction of the nitro group).
-
Process-Related Impurities: N-nitrosodimethylamine (NDMA), a potential genotoxic impurity formed from residual dimethylamine.
The following diagram illustrates a hypothetical synthesis pathway and the potential formation of these key impurities.
Comparison of Analytical Methods
LC-MS stands as a powerful and versatile technique for the separation, identification, and quantification of impurities in pharmaceutical compounds due to its high sensitivity and selectivity.[1][2] The choice of the specific LC-MS method, as well as alternative techniques, depends on the physicochemical properties of the impurity and the required sensitivity.
| Impurity Class | Recommended Primary Method | Alternative/Complementary Methods | Key Considerations |
| Nitroaromatic Compounds (e.g., 4-Nitrobenzyl bromide) | LC-MS with APCI or ESI (Negative Ion Mode) | GC-MS | These compounds often exhibit good response in negative ion mode due to the electron-withdrawing nitro group. GC-MS is suitable for volatile and thermally stable impurities. |
| Small Polar Amines (e.g., Dimethylamine) | HILIC-MS or Ion-Exchange Chromatography-MS | HPLC with Pre-column Derivatization and Fluorescence Detection | These compounds are poorly retained on traditional reversed-phase columns. Derivatization can improve chromatographic retention and detection sensitivity. |
| Benzylamines (e.g., 4-Amino-N,N-dimethylbenzylamine) | Reversed-Phase LC-MS/MS (Positive Ion Mode) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | ESI in positive ion mode is generally effective for the ionization of amines. CE-MS offers an alternative with high separation efficiency for charged species.[3] |
| Nitrosamines (e.g., NDMA) | LC-MS/MS (APCI or ESI Positive Ion Mode) | GC-MS/MS | LC-MS/MS is ideal for non-volatile nitrosamines, while GC-MS/MS is highly sensitive for volatile nitrosamines.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical tests. Below are representative experimental protocols for the LC-MS analysis of the identified impurity classes.
Protocol 1: LC-MS/MS for the Analysis of N-Nitrosodimethylamine (NDMA)
This method is adapted from established protocols for nitrosamine analysis in pharmaceutical products.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 1-10 mg/mL.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate NDMA from the API and other components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for NDMA: m/z 75.1 → 43.1.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.
-
Protocol 2: LC-MS for the Analysis of 4-Nitrobenzyl Bromide
This protocol is a general approach for the analysis of nitroaromatic genotoxic impurities.
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 40-100% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: ESI in negative ion mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ion for 4-Nitrobenzyl bromide: m/z 215/217 (due to bromine isotopes).
-
Source Parameters: Optimize for the detection of the target analyte.
-
Protocol 3: HILIC-MS for the Analysis of Dimethylamine
This protocol is based on methods for the analysis of small polar amines.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial HILIC mobile phase conditions (high organic content, e.g., 90% acetonitrile).
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Amide or Silica-based, 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to higher aqueous content (e.g., 95-50% B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: ESI in positive ion mode.
-
Scan Mode: SIM or MRM.
-
MRM Transition for Dimethylamine: m/z 46.1 → 30.1.
-
Source Parameters: Optimize for the analysis of small, volatile amines.
-
General Workflow for Impurity Characterization by LC-MS
The following diagram outlines a typical workflow for the characterization of impurities in a pharmaceutical substance using LC-MS.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. rsc.org [rsc.org]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-dimethyl-1-(4-nitrophenyl)methanamine and its Analogs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N,N-dimethyl-1-(4-nitrophenyl)methanamine, a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Due to a lack of publicly available, quantitative antimicrobial or antifungal data specifically for this compound, this document presents its known physicochemical properties alongside the biological activities of structurally related nitroaromatic and benzylamine compounds. This approach offers a valuable frame of reference for researchers interested in the potential of this class of molecules.
The inclusion of detailed experimental protocols for common antimicrobial and antifungal assays is intended to facilitate the direct testing of this compound and its analogs in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for designing experiments.
| Property | Value | Reference |
| CAS Number | 15184-96-0 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3][1][2] |
| Molar Mass | 180.2 g/mol | [3][2] |
| Appearance | Light yellow to brown liquid | [3] |
| Melting Point | 118-119 °C | [3][2] |
| Boiling Point | 146-148 °C (at 18 Torr) | [3][2] |
| Density | 1.141 g/cm³ (Predicted) | [3][2] |
| pKa | 7.93 ± 0.28 (Predicted) | [3][1] |
Comparative Antimicrobial and Antifungal Activity
| Compound | Organism(s) | Activity Metric | Result | Reference |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 µM | [5] |
| 4-nitrobenzamide derivative (3a) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Zone of Inhibition | Not specified, but described as "highly potent" compared to other analogs | [6][7] |
| Nitrobenzimidazole derivative (XY-3) | Bacillus cereus | Zone of Inhibition | Equipotent to Streptomycin | [8] |
| Nitrobenzimidazole derivative (XY-1) | Escherichia coli | Zone of Inhibition | Good antibacterial activity | [8] |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | MIC | 15.4 µM | [9] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii, Mycobacterium marinum | MIC | 15.0 µM | [9] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | MIC | 14.2 µM | [9] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
To facilitate the experimental validation and comparison of this compound and its analogs, detailed protocols for standard antimicrobial and antifungal susceptibility testing are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is through reductive amination.[3]
Materials:
-
4-Nitrobenzaldehyde
-
Dimethylamine
-
Reducing agent (e.g., Borohydride Exchange Resin)
-
Methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 4-nitrobenzaldehyde in methanol in the reaction vessel.
-
Add dimethylamine to the solution.
-
Introduce the reducing agent to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate duration (typically several hours).
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography) to obtain this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11][12][13]
Materials:
-
This compound and comparator compounds
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or water
-
Pipettes and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells with the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism in saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum in the broth medium to the final desired concentration.
-
Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Assay
This assay qualitatively assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[14][15]
Materials:
-
This compound and comparator compounds
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal isolates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of the microorganism.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution into each well. Include a negative control (solvent) and a positive control (a known antibiotic/antifungal).
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate key processes related to the synthesis and potential mechanism of action of this compound.
Caption: Reductive amination synthesis workflow.
Caption: General antimicrobial screening workflow.
Caption: General nitroreduction metabolic pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 15184-96-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N,N-dimethyl-1-(4-nitrophenyl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of N,N-dimethyl-1-(4-nitrophenyl)methanamine, a compound that requires careful management due to its chemical properties.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a systematic approach that begins the moment a chemical is deemed waste. This involves proper identification, segregation, and containment to prevent hazardous reactions and environmental contamination.[1][2][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound should be treated as hazardous waste.[3]
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.[4] Incompatible chemicals can lead to dangerous reactions.
-
Segregate waste containing this compound from other laboratory waste, such as sharps, biological waste, and non-hazardous materials.[1]
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3][4] The original container, if in good condition, can often be used.
-
The container must be kept closed at all times, except when adding waste, to prevent the release of vapors.[3][4]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][4] Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and away from sources of ignition, as nitro compounds can be flammable or explosive under certain conditions.
-
-
Arranging for Disposal:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent) and collect it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Quantitative Data Summary
While a comprehensive SDS was not available, the following table summarizes key physical and chemical properties of this compound gathered from various sources. This information is crucial for safe handling and for waste management professionals.
| Property | Value |
| CAS Number | 15184-96-0 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Data not available |
| Purity | ≥95% (typical) |
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling N,N-dimethyl-1-(4-nitrophenyl)methanamine
This guide provides immediate safety, operational, and disposal information for handling N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No. 15184-96-0). The following recommendations are based on available safety data for this compound and structurally similar chemicals.
Hazard Summary:
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required. A face shield should be worn if there is a risk of splashing. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient. |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical for safety.
1. Preparation:
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Confirm all necessary PPE is correctly worn before handling the chemical.
2. Handling:
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Decontaminate all work surfaces and equipment used.
-
Remove and wash contaminated clothing before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Collection: All waste materials contaminated with this chemical, including empty containers and used PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, in accordance with all local, state, and federal regulations.[5]
Emergency Procedures
First-Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If Swallowed: Immediately call a poison center or doctor.[1]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
